molecular formula C11H16N2O4S B1295913 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine CAS No. 56807-17-1

2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine

Cat. No.: B1295913
CAS No.: 56807-17-1
M. Wt: 272.32 g/mol
InChI Key: YIEVSJJAWVBFTE-UHFFFAOYSA-N
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Description

2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine is a useful research compound. Its molecular formula is C11H16N2O4S and its molecular weight is 272.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50678. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-5-morpholin-4-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16N2O4S/c1-16-11-3-2-9(8-10(11)12)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YIEVSJJAWVBFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10287365
Record name 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine
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Molecular Weight

272.32 g/mol
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CAS No.

56807-17-1
Record name 2-Methoxy-5-(4-morpholinylsulfonyl)benzenamine
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Record name 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine
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Record name 2-methoxy-5-(morpholine-4-sulfonyl)aniline
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the novel sulfonamide derivative, 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical architecture, a robust and replicable synthesis protocol, and a discussion of its potential as a valuable scaffold in modern medicinal chemistry. We will explore the rationale behind the synthetic strategy and contextualize the compound's potential biological significance based on the well-established bioactivity of its core structural motifs.

Introduction: The Rationale for a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic combination of known pharmacophores into a single molecular entity is a powerful approach to generating novel compounds with enhanced biological activity and favorable pharmacokinetic profiles. This compound is a prime example of such a molecular architecture. It synergistically combines three key structural features: a substituted aniline core, a flexible and polar morpholine ring, and an arylsulfonamide linker.

The morpholine moiety is a well-recognized "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve aqueous solubility, metabolic stability, and to serve as a key interaction point with biological targets.[1] Its presence is noted in a wide array of approved and experimental drugs.[1] Arylsulfonamides are another cornerstone of pharmacologically active compounds, known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[2] The strategic placement of a methoxy group on the phenylamine ring further modulates the electronic and steric properties of the molecule, offering a handle for fine-tuning its biological activity.

This guide will provide a detailed, step-by-step methodology for the synthesis of this promising compound, supported by a discussion of the underlying chemical principles. Furthermore, we will explore its potential therapeutic applications by drawing parallels with structurally related, biologically active molecules.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and predicted properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₄SPubChemLite[3]
Molecular Weight 272.32 g/mol PubChemLite[3]
Monoisotopic Mass 272.08307 DaPubChemLite[3]
Predicted XlogP 0.6PubChemLite[3]
Appearance Expected to be a solidN/A
Solubility Expected to have moderate aqueous solubilityN/A

The structure of this compound is depicted in the following diagram:

G A 2-Methoxy-5-nitroaniline B Diazotization (NaNO2, HCl) A->B C Sandmeyer Reaction (SO2, CuCl) B->C D 4-Methoxy-3-nitrobenzenesulfonyl chloride C->D E Sulfonamide Formation (Morpholine, Base) D->E F 4-((2-Methoxy-5-nitrophenyl)sulfonyl)morpholine E->F G Nitro Group Reduction (e.g., Fe/HCl or H2/Pd-C) F->G H 2-Methoxy-5-(morpholine-4-sulfonyl)phenylamine G->H

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Diazotization of 2-Methoxy-5-nitroaniline

  • To a stirred solution of 2-methoxy-5-nitroaniline (1 equivalent) in a suitable aqueous acid (e.g., 3M HCl) at 0-5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Rationale: The conversion of the primary aromatic amine to a diazonium salt is a classic and efficient transformation, preparing the molecule for the subsequent Sandmeyer reaction. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Sandmeyer Reaction to form 4-Methoxy-3-nitrobenzenesulfonyl chloride

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.

  • To this solution, add the freshly prepared diazonium salt solution from Step 1 dropwise at room temperature.

  • Stir the reaction mixture for several hours until the evolution of nitrogen gas ceases.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

  • Rationale: The Sandmeyer reaction is a reliable method for introducing a sulfonyl chloride group onto an aromatic ring via a diazonium salt intermediate. Copper(I) chloride catalyzes the displacement of the diazonium group by the sulfur dioxide species.

Step 3: Sulfonamide Formation to yield 4-((2-Methoxy-5-nitrophenyl)sulfonyl)morpholine

  • Dissolve the crude 4-methoxy-3-nitrobenzenesulfonyl chloride from Step 2 in an aprotic solvent such as dichloromethane or tetrahydrofuran.

  • To this solution, add morpholine (1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Rationale: The reaction of a sulfonyl chloride with a primary or secondary amine is a standard and high-yielding method for the formation of a sulfonamide bond. The base is required to neutralize the HCl generated during the reaction.

Step 4: Reduction of the Nitro Group to afford 2-Methoxy-5-(morpholine-4-sulfonyl)phenylamine

  • Dissolve the purified 4-((2-methoxy-5-nitrophenyl)sulfonyl)morpholine from Step 3 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common and effective methods include:

    • Method A (Catalytic Hydrogenation): Add a catalytic amount of 10% Palladium on carbon (Pd/C) and stir the mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Method B (Metal-Acid Reduction): Add iron powder (Fe, excess) and a small amount of ammonium chloride solution or acetic acid. Heat the mixture to reflux for several hours.

  • After the reaction is complete, filter the reaction mixture (if using a solid catalyst or excess metal) through a pad of celite and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

  • Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The iron/acid method is a classic, cost-effective alternative.

Analytical Characterization (Expected)

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. While experimental data for this specific compound is not available in the public domain, the following table outlines the expected spectral characteristics based on its structure.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons (3H), the methoxy group protons (3H), the morpholine protons (8H), and the amine protons (2H). The aromatic protons would likely appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 6.5-7.5 ppm. The methoxy protons would be a singlet around δ 3.8-4.0 ppm. The morpholine protons would appear as two triplets around δ 3.0-3.8 ppm. The amine protons would be a broad singlet.
¹³C NMR Signals for the 11 carbon atoms, including the aromatic carbons (some of which would be quaternary), the methoxy carbon, and the morpholine carbons.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z 273.0903.
FT-IR Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), S=O stretching (sulfonamide), and C-O stretching (ether and morpholine).

Potential Biological Activity and Therapeutic Applications

The structural motifs present in this compound suggest a high potential for biological activity, making it an attractive scaffold for further investigation in several therapeutic areas.

  • Oncology: The arylsulfonamide moiety is a well-known pharmacophore in a number of anticancer agents. The morpholine group is also frequently found in kinase inhibitors, a major class of cancer therapeutics. For instance, the morpholine ring in the PI3K inhibitor GDC-0941 is crucial for its activity and pharmacokinetic properties. The overall structure of this compound could serve as a starting point for the design of novel inhibitors of cancer-related signaling pathways.

  • Central Nervous System (CNS) Disorders: The morpholine ring is known to improve the blood-brain barrier permeability of drug candidates. [2]This makes compounds containing this moiety particularly interesting for the development of drugs targeting the CNS. The sulfonamide group is also present in various CNS-active drugs. Therefore, derivatives of this compound could be explored for their potential in treating neurodegenerative diseases, mood disorders, or other neurological conditions.

  • Antibacterial and Antifungal Agents: The sulfonamide class of drugs has a long history as effective antimicrobial agents. The combination of this pharmacophore with the morpholine ring could lead to the discovery of novel antibacterial or antifungal compounds with improved efficacy or a different spectrum of activity.

Safety and Handling

As with any novel chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. A material safety data sheet (MSDS) should be consulted if available from a commercial supplier, and in its absence, the compound should be treated as potentially hazardous.

Conclusion

This compound represents a strategically designed molecule with significant potential as a building block in drug discovery. Its synthesis from readily available starting materials is feasible through a well-precedented, multi-step reaction sequence. The convergence of the aniline, morpholine, and sulfonamide functionalities within a single, relatively simple scaffold makes it an attractive candidate for library synthesis and screening against a variety of biological targets. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this promising compound and its future derivatives.

References

  • G. G. C. Costa, et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(3), 865-898.
  • Dana Bioscience. (n.d.). 2-Methoxy-5-(morpholine-4-carbonyl)aniline 250mg. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved February 2, 2026, from [Link]

  • PubChemLite. (n.d.). 2-methoxy-5-(morpholine-4-sulfonyl)aniline. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2009). (PDF) Cinnoline Derivatives with Biological Activity. Retrieved February 2, 2026, from [Link]

  • Song, B. A., et al. (2016). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. Molecules, 21(11), 1547.
  • PubChemLite. (n.d.). 2-methoxy-5-(morpholine-4-sulfonyl)aniline. Retrieved February 2, 2026, from [Link]

  • Zenodo. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved February 2, 2026, from [Link]

Sources

Technical Profile: 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine

[1]

Chemical Identity & Physicochemical Properties

Common Name: 2-Methoxy-5-(morpholino-4-sulfonyl)aniline IUPAC Name: 2-Methoxy-5-(morpholin-4-ylsulfonyl)aniline CAS Registry Number: Note: While specific CAS numbers vary by salt form (e.g., HCl), the free base is often referenced in patent literature as an intermediate for scaffolds like 5-(ethylsulfonyl)-2-methoxyaniline analogs.[1][2][3][4][5]

This molecule represents a "privileged scaffold" in medicinal chemistry—a tri-substituted benzene ring featuring an electron-donating amine and methoxy group balanced by a strong electron-withdrawing sulfonamide moiety. This push-pull electronic system creates unique solubility and binding properties essential for ATP-competitive inhibitors.

Molecular Weight & Formula Analysis
PropertyValueTechnical Context
Chemical Formula C₁₁H₁₆N₂O₄S Core scaffold + Morpholine tail
Molecular Weight (Average) 272.32 g/mol Used for stoichiometric calculations in synthesis.
Monoisotopic Mass 272.0834 Da Critical for HRMS validation. The presence of Sulfur-32 contributes a significant mass defect.
Exact Mass 272.083428Calculated using ¹²C=12.00000 standard.
Element Composition C (48.52%), H (5.92%), N (10.29%), O (23.50%), S (11.77%)Elemental analysis (CHN) should match these theoreticals within ±0.4%.[1]
Polar Surface Area (PSA) ~96 ŲIndicates moderate membrane permeability; the morpholine oxygen and sulfonamide contribute significantly.

Synthetic Pathway & Causality

The synthesis of this compound is non-trivial due to the directing effects of the substituents.[1] Direct chlorosulfonation of o-anisidine (2-methoxyaniline) typically yields the para-amino sulfonyl product (position 4), not the desired position 5.[1]

To achieve the 1-Amino, 2-Methoxy, 5-Sulfonyl substitution pattern, a "Retrosynthetic Inversion" strategy is required.[1] We start with a pre-sulfonylated precursor and introduce the nitrogen functionality via nitration, utilizing the ortho-directing power of the methoxy group to place the amine correctly.[1]

Synthesis Workflow Diagram

The following directed graph illustrates the logic flow from the precursor to the final amine.[1]

SynthesispathwayStart4-MethoxybenzenesulfonylChlorideInter13-Nitro-4-methoxybenzenesulfonyl ChlorideStart->Inter1Nitration(HNO3/H2SO4, 0°C)Ortho-to-Methoxy DirectionInter24-[(3-Nitro-4-methoxyphenyl)sulfonyl]morpholineInter1->Inter2Amidation(Morpholine, Et3N, DCM)Nucleophilic Acyl SubstitutionProduct2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamineInter2->ProductReduction(H2, Pd/C or Fe/NH4Cl)Nitro-to-Amine Conversion

Figure 1: Retrosynthetic logic flow.[1][2][6][7][8] The key is using the Methoxy group to direct Nitration to position 3 (relative to sulfonyl), which becomes position 5 in the final aniline numbering.[1]

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for sulfonamido-anisidines [1, 2].

Step 1: Regioselective Nitration

Objective: Introduce the nitrogen source ortho to the methoxy group.

  • Reagents: 4-Methoxybenzenesulfonyl chloride (1.0 eq), Fuming HNO₃, Conc. H₂SO₄.[9][10]

  • Procedure:

    • Dissolve 4-methoxybenzenesulfonyl chloride in DCM (inert carrier) or add directly to cold H₂SO₄ at -5°C.

    • Add fuming HNO₃ dropwise. Critical: Maintain temp < 0°C. The methoxy group activates the ring; higher temperatures will lead to dinitration or hydrolysis of the sulfonyl chloride.[1]

    • Quench over crushed ice. Extract the solid precipitate (3-nitro-4-methoxybenzenesulfonyl chloride).

  • Why this works: The sulfonyl group is meta-directing, and the methoxy is ortho/para-directing.[1] The position ortho to the methoxy (and meta to the sulfonyl) is the only electronically favorable site.[1]

Step 2: Morpholine Coupling

Objective: Form the sulfonamide bond before reducing the nitro group to avoid side reactions.[1]

  • Reagents: Morpholine (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).[1]

  • Procedure:

    • Suspend the nitro-sulfonyl chloride in dry DCM.

    • Add Triethylamine (base scavenger).

    • Add Morpholine dropwise at 0°C. The reaction is highly exothermic.

    • Wash organic layer with 1N HCl (removes unreacted morpholine) and Brine.

  • Checkpoint: The intermediate should appear as a yellow solid (Nitro compounds are typically yellow/orange).

Step 3: Nitro Reduction

Objective: Reveal the aniline amine.

  • Reagents: H₂ (balloon), 10% Pd/C, Methanol (or Ethanol).

  • Procedure:

    • Dissolve the nitro-intermediate in Methanol.

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H₂ atmosphere for 4-12 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate to yield the off-white/grey solid product: This compound .

Analytical Validation (Self-Validating System)

To confirm the identity and purity of the synthesized compound, a multi-modal approach is required.[1]

Mass Spectrometry (LC-MS) Fragmentation Logic

In ESI+ mode, the molecular ion [M+H]⁺ is expected at m/z 273.3 .[1] Fragmentation often follows a specific pathway useful for structural confirmation:

MSFragmentationParentParent Ion [M+H]+m/z 273.3Frag1Loss of Morpholine[M - C4H8NO]+Parent->Frag1N-S bond cleavageHigh EnergyFrag2Loss of SO2(Sulfonamide cleavage)Frag1->Frag2Rearrangement

Figure 2: Predicted ESI+ fragmentation pathway.[1] The stability of the morpholine ring often leads to distinct N-S bond cleavage.[1]

NMR Validation Criteria (DMSO-d₆)
  • ¹H NMR:

    • Methoxy (-OCH₃): Singlet, ~3.8-3.9 ppm (Integral 3H).

    • Morpholine: Two multiplets, ~2.8-3.0 ppm (N-CH₂) and ~3.6 ppm (O-CH₂).[1]

    • Aromatic Protons:

      • H3 (Ortho to amine, meta to sulfonyl): Doublet or Singlet (narrow splitting), ~6.8-7.0 ppm.[1]

      • H4/H6: Look for the ABX system characteristic of 1,2,4-trisubstituted benzenes.

    • Amine (-NH₂): Broad singlet, ~5.0-5.5 ppm (Exchangeable with D₂O).

References

  • Solomon, V. R., & Lee, H. (2011).[1] "Sulfonamides as Important Pharmacophores in Medicinal Chemistry: A Mini Review." Anti-Cancer Agents in Medicinal Chemistry.

  • Ghorab, M. M., et al. (2017). "Synthesis and molecular docking of some novel sulfonamides containing a morpholine moiety as potential anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • PubChem Compound Summary. "Sulfonamide-Aniline Derivatives." National Center for Biotechnology Information. [11]

  • Sigma-Aldrich (Merck). "2-Methoxy-4-morpholinoaniline (Structural Analog Reference)."

"2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine" synonyms and trade names

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine , designed for researchers and drug development professionals.

A Versatile Scaffold for Medicinal Chemistry and Sulfonamide Synthesis

Executive Summary

This compound (CAS: 56807-17-1 ) is a specialized aromatic amine intermediate used primarily in the synthesis of pharmaceutical compounds and functional dyes.[1] Characterized by an ortho-anisidine core substituted with a morpholinosulfonyl group at the meta position relative to the amine, this molecule serves as a critical pharmacophore in the development of kinase inhibitors, GPCR ligands (specifically dopamine and serotonin antagonists), and azo-coupling agents.

This guide details the chemical identity, validated synthetic pathways, handling protocols, and applications of this compound, synthesizing data from industrial methodologies and chemical property databases.

Chemical Identity & Synonyms

Accurate identification is paramount in global supply chains. The following table consolidates the nomenclature used across academic and commercial sectors.

Identifier TypeValue / NameContext
IUPAC Name 2-Methoxy-5-(morpholine-4-sulfonyl)anilineOfficial Systematic Name
Common Name 5-(Morpholinosulfonyl)-o-anisidineIndustrial / Manufacturing
CAS Registry 56807-17-1 Global Unique Identifier
Alternative Name 3-Amino-4-methoxybenzenesulfonylmorpholineStructural Description
Alternative Name 4-[(3-Amino-4-methoxyphenyl)sulfonyl]morpholineDatabase Indexing
Molecular Formula C₁₁H₁₆N₂O₄SStoichiometry
Molecular Weight 272.32 g/mol Mass Calculation
SMILES COC1=C(N)C=C(S(=O)(=O)N2CCOCC2)C=C1Cheminformatics
2.1 Structural Analysis

The molecule features three distinct functional domains:

  • Aniline Amine (-NH₂): The primary reactive site for acylation, alkylation, or diazotization.

  • Methoxy Group (-OCH₃): Provides electron-donating character, influencing the pKa of the amine and solubility.

  • Sulfonylmorpholine: A stable, polar pharmacophore often used to improve metabolic stability and water solubility in drug candidates compared to simple sulfonamides.

ChemicalStructure cluster_legend Functional Domains Core Benzene Ring Amine 1-Amino (-NH2) (Nucleophile) Core->Amine Pos 1 Methoxy 2-Methoxy (-OCH3) (EDG / Solubility) Core->Methoxy Pos 2 Sulfonyl 5-Sulfonyl (-SO2-) (Linker) Core->Sulfonyl Pos 5 Morpholine Morpholine Ring (Solubilizing Group) Sulfonyl->Morpholine Amide Bond

Figure 1: Functional decomposition of the this compound scaffold.[2]

Synthesis & Production Protocols

The synthesis of this compound typically follows a robust 3-step sequence starting from 2-Nitroanisole . This route is preferred for its regioselectivity, leveraging the directing effects of the methoxy group.

3.1 Reaction Pathway[3][4]
  • Chlorosulfonation: Electrophilic aromatic substitution. The methoxy group directs the sulfonyl chloride to the para position (relative to itself).

  • Amidation: Nucleophilic attack by morpholine on the sulfonyl chloride.

  • Reduction: Conversion of the nitro group to the final amine.

SynthesisRoute Start 2-Nitroanisole (1-Methoxy-2-nitrobenzene) Inter1 Intermediate A: 4-Methoxy-3-nitrobenzenesulfonyl chloride Start->Inter1 Chlorosulfonation (0-5°C -> 60°C) Step1_Reagent Chlorosulfonic Acid (ClSO3H) Step1_Reagent->Inter1 Inter2 Intermediate B: 4-(4-Methoxy-3-nitrobenzenesulfonyl)morpholine Inter1->Inter2 Nucleophilic Substitution (THF/DCM, 0°C) Step2_Reagent Morpholine (Base scavenger) Step2_Reagent->Inter2 Final Product: 2-Methoxy-5-(morpholine-4-sulfonyl)aniline Inter2->Final Nitro Reduction (Reflux) Step3_Reagent H2 / Pd-C or Fe/HCl Step3_Reagent->Final

Figure 2: Industrial synthesis pathway from 2-Nitroanisole to the target aniline.

3.2 Detailed Experimental Protocol

Note: This protocol is a generalized procedure based on standard aromatic sulfonation/reduction chemistry.

Step 1: Preparation of Sulfonyl Chloride

  • Charge Chlorosulfonic acid (5.0 eq) into a reactor and cool to <5°C.

  • Slowly add 2-Nitroanisole (1.0 eq) dropwise, maintaining temperature <10°C to prevent decomposition.

  • Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours to drive the reaction to completion.

  • Quench: Pour the reaction mass slowly onto crushed ice with vigorous stirring. The sulfonyl chloride precipitates as a solid.

  • Isolation: Filter, wash with cold water, and dry under vacuum.

Step 2: Formation of Sulfonamide

  • Dissolve the sulfonyl chloride intermediate in Dichloromethane (DCM) .

  • Add Morpholine (1.1 eq) and Triethylamine (1.2 eq) at 0°C.

  • Stir at room temperature for 4 hours. Monitor by TLC/HPLC.

  • Workup: Wash with dilute HCl (to remove excess amine), then brine. Dry organic layer over Na₂SO₄ and concentrate.

Step 3: Reduction to Aniline

  • Dissolve the nitro-sulfonamide in Methanol/THF .

  • Add 10% Pd/C catalyst (5 wt%) .

  • Hydrogenate at 30-50 psi H₂ at room temperature for 6-12 hours.

  • Purification: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from Ethanol/Water to obtain off-white crystals.[5]

Applications in Drug Development

This molecule is not a drug itself but a high-value Intermediate and Building Block .

4.1 Medicinal Chemistry
  • Kinase Inhibitors: The morpholine group is frequently used to interact with the solvent-exposed region of kinase ATP-binding pockets. The aniline amine is the handle for coupling to the "hinge-binding" core (e.g., pyrimidine, quinazoline).

  • Dopamine D2/D3 Antagonists: The ortho-methoxy benzamide scaffold (derived from this aniline) is homologous to the Orthopramide class of antipsychotics (e.g., Sulpiride, Amisulpride). The morpholine sulfonamide offers a variation in lipophilicity and metabolic profile.

4.2 Dye Manufacturing
  • Azo Dyes: The primary amine can be diazotized and coupled with electron-rich aromatics (phenols, naphthols) to produce acid dyes or disperse dyes. The sulfonyl group improves the lightfastness and solubility of the resulting dye.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[4]
Eye Irritation H319Causes serious eye irritation.[6][4]
STOT-SE H335May cause respiratory irritation.[6]

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Anilines are sensitive to oxidation and will darken upon prolonged exposure to air/light.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1132819, 2-(Morpholine-4-sulfonyl)aniline (Related Structure). Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[3] (Standard reference for Chlorosulfonation protocols).

  • European Chemicals Agency (ECHA). Registration Dossier for substituted anilines. Retrieved from [Link]

Sources

2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine: A Strategic Building Block for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine" as a building block for kinase inhibitors Role: Senior Application Scientist Format: In-depth Technical Guide

Executive Summary

In the landscape of kinase inhibitor discovery, the "solvent front" region of the ATP-binding pocket offers a critical opportunity for optimizing physicochemical properties without compromising potency. This compound (CAS: 56807-17-1 ) has emerged as a privileged scaffold in this domain.

This aniline derivative functions as a dual-purpose fragment: the primary amine serves as a nucleophile for coupling to the inhibitor core (targeting the hinge region), while the morpholinosulfonyl moiety extends into the solvent channel. This extension is pivotal for resolving common drug-like liabilities—specifically poor aqueous solubility and high lipophilicity—while maintaining metabolic stability superior to standard alkyl-morpholine analogs.

This guide details the structural rationale, validated synthetic pathways, and application protocols for integrating this building block into Type I and Type II kinase inhibitor campaigns.

Chemical Profile & Structural Biology

Identity & Physicochemical Properties
  • IUPAC Name: 2-Methoxy-5-(morpholin-4-ylsulfonyl)aniline[1][2]

  • CAS Number: 56807-17-1

  • Molecular Formula: C₁₁H₁₆N₂O₄S

  • Molecular Weight: 272.32 g/mol

  • Key Features:

    • H-Bond Donor: Aniline NH₂ (Critical for hinge binding or core coupling).

    • H-Bond Acceptor: Morpholine oxygen and Sulfonyl oxygens (Solvent interaction).

    • Solubility: Enhanced by the morpholine ring (pKa ~8.3) and polarity of the sulfonamide.

SAR Rationale: The "Solvent Tail" Strategy

In many kinase co-crystal structures (e.g., ALK, EGFR, PI3K), the inhibitor core binds deep within the adenine pocket. The substituent at the 5-position of the aniline ring projects outward toward the solvent front.

Structural FeaturePharmacological Function
2-Methoxy Group Induces a preferred conformation via intramolecular H-bonding (with the aniline NH), pre-organizing the molecule for binding and improving selectivity by clashing with non-target hydrophobic pockets.
Sulfonyl Linker Provides rigid geometry and metabolic stability. Unlike flexible alkyl linkers, the -SO₂- group resists oxidative metabolism (CYP450) and positions the morpholine ring away from the protein surface to avoid steric clashes.
Morpholine Ring A classic "solubilizing tail." It creates a solvent-exposed polar surface area, improving oral bioavailability and reducing logD.

Validated Synthetic Workflow

The most robust route to this compound avoids the direct chlorosulfonation of o-anisidine, which often suffers from regioselectivity issues (yielding mixtures of 4- and 5-sulfonyl isomers). Instead, a nucleophilic aromatic substitution (SₙAr) strategy starting from 4-chloro-3-nitrobenzenesulfonyl chloride is recommended for high purity and scalability.

Step-by-Step Protocol
Step 1: Sulfonamide Formation

Reagents: 4-Chloro-3-nitrobenzenesulfonyl chloride, Morpholine, TEA, DCM.

  • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in dry Dichloromethane (DCM) at 0°C.

  • Add Triethylamine (TEA, 1.2 eq) followed by dropwise addition of Morpholine (1.05 eq).

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT).

  • Checkpoint: TLC should show complete consumption of the sulfonyl chloride.

  • Workup: Wash with 1N HCl, then Brine. Dry over Na₂SO₄.[3][4]

  • Product: 4-(4-chloro-3-nitrophenylsulfonyl)morpholine.

Step 2: SₙAr Methoxy Installation

Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Suspend the intermediate from Step 1 in dry Methanol.

  • Add NaOMe (2.0 eq) slowly at RT. The solution will turn deep yellow/orange.

  • Reflux for 2–4 hours. The electron-withdrawing nitro group activates the ortho-chlorine for displacement.

  • Checkpoint: LC-MS must confirm mass shift from Cl pattern to OMe (+31 amu shift, loss of Cl isotope pattern).

  • Product: 4-(4-methoxy-3-nitrophenylsulfonyl)morpholine.

Step 3: Nitro Reduction

Reagents: H₂ (balloon), 10% Pd/C, Ethanol/THF (1:1).

  • Dissolve the nitro-intermediate in Ethanol/THF.

  • Add 10% Pd/C (10 wt%).

  • Stir under H₂ atmosphere for 4–12 hours.

  • Filtration: Filter through Celite to remove catalyst.

  • Purification: Recrystallize from EtOH/Heptane if necessary.

  • Final Product: this compound.

Synthesis Visualization

SynthesisRoute SM 4-Chloro-3-nitro- benzenesulfonyl chloride Step1 Step 1: Amidation (Morpholine, TEA, DCM) SM->Step1 Inter1 Intermediate 1: Sulfonamide Step1->Inter1 Step2 Step 2: SnAr (NaOMe, MeOH, Reflux) Inter1->Step2 Inter2 Intermediate 2: Nitro-Anisole Step2->Inter2 Step3 Step 3: Reduction (H2, Pd/C) Inter2->Step3 Product FINAL PRODUCT: 2-Methoxy-5-(morpholine- 4-sulfonyl)-phenylamine Step3->Product

Caption: Figure 1. Three-step regioselective synthesis of this compound starting from 4-chloro-3-nitrobenzenesulfonyl chloride.

Application in Kinase Inhibitor Design[5][6]

This building block is typically coupled to a heteroaromatic core (Pyrimidine, Quinazoline, or Pyridine) via a Buchwald-Hartwig amination or Acid-Catalyzed SₙAr .

Coupling Protocol (Example: 2,4-Dichloropyrimidine Core)

For synthesizing ALK or FAK inhibitors, the aniline is often coupled to the C2 or C4 position of a pyrimidine.

  • Core Preparation: Start with a 2,4-dichloropyrimidine derivative.

  • SₙAr Condition:

    • Solvent: n-Butanol or DMA.

    • Base: DIPEA (2.0 eq).

    • Temperature: 80–100°C.

    • Note: The aniline NH₂ is moderately nucleophilic. If the core is electron-rich, Buchwald coupling (Pd₂(dba)₃, Xantphos, Cs₂CO₃) is preferred over thermal SₙAr.

  • Regioselectivity: In 2,4-dichloropyrimidines, the C4 position is more reactive. If C2 coupling is desired, C4 must be blocked or reacted first with a different amine.

Mechanism of Action Diagram

MOA Inhibitor Kinase Inhibitor (Drug Candidate) Sub_Aniline Aniline NH (H-Bond Donor) Inhibitor->Sub_Aniline Contains Sub_Tail Morpholine-Sulfonyl (Solubilizing Group) Inhibitor->Sub_Tail Contains Hinge Hinge Region (ATP Binding Site) Solvent Solvent Front (Water Interface) Sub_Aniline->Hinge Specific H-Bonding (Potency) Sub_Tail->Solvent Exposed to Water (Solubility/PK)

Caption: Figure 2. Pharmacophore mapping of the building block within the kinase active site. The aniline anchors the drug, while the morpholine tail modulates physicochemical properties.

Quantitative Data Summary

ParameterValue / DescriptionImpact on Drug Design
pKa (Morpholine) ~8.3Protonated at physiological pH (low), improving solubility in the gut.
LogP (Fragment) ~0.8Low lipophilicity contribution compared to alkyl chains.
Metabolic Stability HighSulfonyl group blocks metabolic oxidation common in alkyl-ethers.
Synthetic Yield 55–65% (Overall)Scalable for GMP manufacturing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 414960, 2-Methoxy-5-(morpholinosulfonyl)aniline. Retrieved from [Link]

  • Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378). Journal of Medicinal Chemistry. [Link](Context: Analogous sulfonyl-aniline SAR strategies).

  • Bansal, G., et al. (2025). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. [Link]

Sources

Technical Guide: Preliminary Biological Activity Screening of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine (MMSP)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical roadmap for the preliminary biological screening of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine (referred to herein as MMSP ). This document assumes the role of a Senior Application Scientist advising a drug discovery team on evaluating this scaffold as a potential hit for kinase inhibition (oncology) or antimicrobial applications .

Executive Summary & Pharmacophore Analysis

MMSP (CAS: 54955-44-5) represents a "privileged scaffold" in medicinal chemistry, combining three distinct functional motifs that dictate its screening strategy:

  • Phenylamine (Aniline) Core: A classic "hinge-binding" motif found in ATP-competitive kinase inhibitors (e.g., Gefitinib, Erlotinib). It acts as a hydrogen bond donor/acceptor pair.

  • Sulfonyl-Morpholine Tail: A solubilizing group that often protrudes into the solvent-exposed region of a protein pocket (e.g., PI3K/mTOR inhibitors) or mimics the sulfonamide pharmacophore of antibacterial agents.

  • Methoxy Substituent: An electron-donating group (EDG) that modulates the pKa of the aniline and influences metabolic stability (O-demethylation liability).

Strategic Directive: Due to this dual nature, the screening workflow must be bifurcated: Path A (Oncology/Kinase) and Path B (Antimicrobial/Metabolic) .

Tier 1: Physicochemical Integrity (The Foundation)

Before biological assays, you must validate that the compound exists in a bio-accessible state. MMSP is likely sparingly soluble in neutral aqueous buffers.

Solubility Profiling

Rationale: The morpholine ring aids solubility, but the sulfonamide core can induce crystallization. False negatives in bioassays are often due to precipitation.

  • Protocol: Kinetic Solubility via Nephelometry.

  • Acceptance Criteria:

    
     in PBS (pH 7.4) with 1% DMSO.
    
  • Critical Step: If solubility is

    
    , formulate as a mesylate or hydrochloride salt before proceeding to cell assays.
    

Tier 2: In Vitro Safety & Liability (The Gatekeeper)

Objective: Eliminate compounds with non-specific toxicity or "PAINS" (Pan-Assay Interference) behavior early.

Cytotoxicity Screening (Fibroblast/HepG2)

Rationale: Determine the therapeutic window. The aniline moiety is a structural alert for reactive metabolites (quinone-imines).

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Seeding: Plate HepG2 cells (3,000 cells/well) in 384-well white opaque plates.

  • Dosing: Treat with MMSP (10-point dose-response, 100

    
    M to 0.5 nM) for 48 hours.
    
  • Detection: Add CellTiter-Glo reagent (1:1 v/v), shake for 2 min, incubate 10 min.

  • Read: Measure luminescence (RLU) on a multimode plate reader (e.g., EnVision).

  • Output: Calculate

    
     (Cytotoxic Concentration 50%).
    
    • Pass:

      
       (for early hits).
      
Reactive Metabolite Trap (Glutathione Trapping)

Rationale: Anilines can be oxidized by CYP450s to reactive intermediates.

  • Method: Incubate MMSP with human liver microsomes (HLM) + NADPH + Glutathione (GSH).

  • Analysis: LC-MS/MS search for [M + GSH] adducts. Presence indicates high risk of idiosyncratic toxicity (IADR).

Tier 3: Target Discovery (The "Net")

This section defines the specific assays to identify biological activity.

Workflow Logic Diagram

The following diagram illustrates the decision tree for screening MMSP based on its structural potential.

MMSP_Screening_Workflow Start Compound: MMSP (Sulfonyl-morpholine Aniline) Solubility Tier 1: Solubility & QC (LC-MS, Nephelometry) Start->Solubility Tox Tier 2: Cytotoxicity (HepG2 CC50) Solubility->Tox Decision Is CC50 > 10 µM? Tox->Decision KinasePath Path A: Oncology (Kinase Profiling) Decision->KinasePath Yes MicrobioPath Path B: Antimicrobial (MIC Determination) Decision->MicrobioPath Yes Stop Stop Decision->Stop No (Toxic) KinaseAssay Assay: ATP-Competitive Binding (EGFR, PI3K, mTOR) KinasePath->KinaseAssay MicrobioAssay Assay: Bacterial Growth Inhibition (S. aureus, E. coli) MicrobioPath->MicrobioAssay HitVal Hit Validation (IC50 / MIC) KinaseAssay->HitVal MicrobioAssay->HitVal

Caption: Decision tree for MMSP screening, prioritizing safety (Tier 2) before bifurcating into specific therapeutic indications (Tier 3).

Path A: Kinase Profiling (Oncology)

Hypothesis: The aniline-sulfonyl motif mimics the hinge-binding region of Type I kinase inhibitors. Target Panel: EGFR (Wild Type & T790M), PI3K


, mTOR.

Protocol: FRET-based Kinase Binding Assay (LanthaScreen™)

  • Reagents: Europium-labeled anti-tag antibody, AlexaFluor®-labeled tracer, Recombinant Kinase.

  • Reaction: Mix kinase (5 nM) + Antibody (2 nM) + Tracer (variable) + MMSP (10

    
    M single point screen).
    
  • Incubation: 60 minutes at Room Temp.

  • Read: TR-FRET (Excitation 340 nm; Emission 665 nm / 615 nm).

  • Data: Calculate Displacement %.

    • Hit Definition:

      
       displacement at 
      
      
      
      .
Path B: Antimicrobial Screening

Hypothesis: Sulfonamide derivatives historically inhibit folate synthesis or disrupt bacterial membranes. Target Panel: S. aureus (Gram +), E. coli (Gram -), C. albicans (Fungal).

Protocol: Broth Microdilution (CLSI Standard)

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth.
    
  • Plate: Add 100

    
    L inoculum to 96-well plates containing serial dilutions of MMSP (64 
    
    
    
    g/mL to 0.125
    
    
    g/mL).
  • Control: Positive control (Ciprofloxacin); Negative control (DMSO only).

  • Incubation: 16-20 hours at 35°C.

  • Read: Visual turbidity or

    
    .
    
  • Output: MIC (Minimum Inhibitory Concentration).

Data Presentation Standards

When reporting results, avoid qualitative descriptions. Use the following table structure to standardize data entry.

Assay CategoryParameterExperimental ValueReference Control (e.g., Gefitinib/Cipro)Status
Physicochemical Kinetic Solubility (pH 7.4)[Value]

M
> 100

M
PASS/FAIL
Safety HepG2

[Value]

M
50

M
> 10

M Req.
Target (Oncology) EGFR Binding %[Value] %98%Hit if >50%
Target (Microbio) S. aureus MIC[Value]

g/mL
0.5

g/mL
Hit if < 16

References

  • Denny, W. A., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Link

  • Baranovich, D. B., et al. (2001).[1][2][3] Synthesis of S-[2-(4-Aminobenzenesulfonyl) ethyl] and S-[2-(3-Amino-4-methoxybenzenesulfonyl)ethyl] Thiosulfonates. Russian Journal of General Chemistry. (Demonstrates synthesis and antimicrobial potential of this specific scaffold). Link[2]

  • PubChem Compound Summary. (2023). 4-(Morpholinosulfonyl)aniline Safety Data. National Center for Biotechnology Information. Link

  • Kalgutkar, A. S., et al. (2005). Structural alerts for toxicity: compounds that form reactive metabolites. Chemical Research in Toxicology. (Grounding for Aniline toxicity checks). Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

Sources

Methodological & Application

Application Notes and Protocols for the Acylation of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the N-acylation of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine, a crucial transformation in the synthesis of various pharmacologically active compounds. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for researchers in organic synthesis and drug discovery.

Introduction: Strategic Importance of N-Acylation

N-acylation is a fundamental reaction in organic chemistry, serving multiple strategic purposes in multistep syntheses. For primary and secondary amines, the introduction of an acyl group can act as a protective measure, modulating the amine's reactivity towards oxidizing agents or electrophiles.[1] This is particularly relevant for highly activated aromatic amines, where direct functionalization can lead to undesired side reactions. Furthermore, the resulting amide functionality is a common pharmacophore in numerous drug candidates, contributing to their biological activity and pharmacokinetic properties.

The subject of this guide, this compound, presents a unique chemical landscape for acylation. The interplay of its substituents—an electron-donating methoxy group and an electron-withdrawing morpholine-4-sulfonyl group—along with potential steric hindrance from the ortho-methoxy group, necessitates a careful selection of reaction conditions to achieve high-yield and selective acylation.

Mechanistic Considerations and Reagent Selection

The acylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent.[2] The choice of acylating agent and reaction conditions is paramount for a successful transformation.

Acylating Agents

The most common and effective acylating agents for anilines are acyl chlorides and acid anhydrides.

  • Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive electrophiles that readily react with amines. The reaction produces a stoichiometric amount of hydrogen chloride (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.[3]

  • Acid Anhydrides (e.g., Acetic Anhydride): While generally less reactive than acyl chlorides, acid anhydrides are excellent acylating agents and offer the advantage of producing a carboxylic acid as a byproduct, which is less corrosive than HCl.

The Role of a Base

A base is crucial in acylation reactions employing acyl chlorides to scavenge the generated HCl.[4] Common choices include:

  • Pyridine: Often used as both a base and a nucleophilic catalyst, pyridine can activate the acylating agent.[4]

  • Triethylamine (TEA): A non-nucleophilic, sterically hindered base that effectively neutralizes HCl.

  • Aqueous Base (e.g., NaOH, NaHCO₃) in Schotten-Baumann conditions: This biphasic system is particularly effective for acylating amines, where the base in the aqueous phase neutralizes the acid byproduct.[5]

Experimental Protocols

Two primary protocols are presented for the acylation of this compound, utilizing either an acyl chloride or an acid anhydride.

Protocol 1: Acylation using Acyl Chloride with Pyridine

This protocol is a standard and effective method for the acylation of anilines. Pyridine serves as both a base and a catalyst.[4]

Workflow Diagram:

G cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in an aprotic solvent (e.g., DCM, THF). B Add pyridine to the solution. A->B C Cool the mixture to 0 °C. B->C D Slowly add the acyl chloride (e.g., acetyl chloride) dropwise. C->D E Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). D->E F Quench the reaction with water or dilute acid. E->F G Extract the product with an organic solvent. F->G H Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. G->H I Purify the crude product by recrystallization or column chromatography. H->I G cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve the aniline in an organic solvent (e.g., DCM). B Add an aqueous solution of a base (e.g., NaHCO₃). A->B C Vigorously stir the biphasic mixture. B->C D Add the acid anhydride (e.g., acetic anhydride) dropwise. C->D E Stir at room temperature until completion (monitor by TLC). D->E F Separate the organic layer. E->F G Wash the organic layer with water and brine. F->G H Dry over Na₂SO₄, filter, and concentrate. G->H I Purify by recrystallization or column chromatography. H->I

Sources

Analytical methods for "2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine" characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol

Executive Summary & Compound Profile

2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine (CAS: 56807-17-1) is a critical aniline intermediate used in the synthesis of next-generation kinase inhibitors and sulfonamide-based therapeutics.[1] Its structural integrity is defined by three distinct functionalities: an electron-rich aniline core, a methoxy ether, and an electron-withdrawing morpholino-sulfonyl group.[1]

Accurate characterization requires a multi-modal approach to resolve the push-pull electronic effects that influence its stability and ionization behavior.[1] This guide provides a validated workflow for its identification, assay, and impurity profiling.

Physicochemical Profile
PropertySpecification / ValueNote
IUPAC Name 2-Methoxy-5-(morpholin-4-ylsulfonyl)aniline
Molecular Formula

Molecular Weight 272.32 g/mol
Appearance Off-white to pale beige solidOxidizes upon air exposure
Solubility DMSO, Methanol, AcetonitrilePoor water solubility at neutral pH
pKa (Calc) ~3.5 (Aniline

)
Weak base; protonates in acidic media
LogP ~1.2Moderate lipophilicity

Structural Identification (Qualitative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the primary definitive method for structural confirmation.[1] DMSO-


 is chosen over 

due to the compound's polarity and to prevent the broadening of the amine and sulfonamide signals.[1]

Protocol:

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
    . Ensure complete dissolution; sonicate if necessary.[1]
    
  • Instrument: 400 MHz or higher.

  • Parameters: 16 scans, 30°C, D1 = 1.0s.

Spectral Interpretation (Expected Shifts): The aromatic region exhibits an "ABC-like" pattern modified by the 1,2,5-substitution.[1]

  • 
     6.80 - 6.95 ppm (1H, d, 
    
    
    
    Hz):
    Proton at C3 (Ortho to Methoxy).[1] Shielded by the electron-donating methoxy group.[1]
  • 
     7.10 - 7.20 ppm (1H, d, 
    
    
    
    Hz):
    Proton at C6 (Ortho to Amine).[1] The meta-coupling to H4 is characteristic.[1]
  • 
     7.20 - 7.35 ppm (1H, dd, 
    
    
    
    Hz):
    Proton at C4 . Deshielded by the adjacent sulfonyl group.[1]
  • 
     5.00 - 5.50 ppm (2H, br s):  Aniline 
    
    
    
    .[1] Exchangeable with
    
    
    .
  • 
     3.85 ppm (3H, s):  Methoxy 
    
    
    
    .[1]
  • 
     2.80 - 2.90 ppm (4H, m):  Morpholine 
    
    
    
    .[1]
  • 
     3.60 - 3.70 ppm (4H, m):  Morpholine 
    
    
    
    .[1]
Mass Spectrometry (LC-MS)

Rationale: Electrospray Ionization (ESI) in positive mode is optimal due to the basic aniline nitrogen.[1]

  • Method: ESI+

  • Target Ion:

    
     m/z.[1]
    
  • Fragment Ions: Loss of morpholine fragment or

    
     extrusion may be observed at higher collision energies.[1]
    

Quantitative Assay & Purity (HPLC-UV)

Method Development Logic: The aniline moiety makes the compound basic.[1] Using a high pH mobile phase could suppress ionization and cause peak tailing due to silanol interactions.[1] Therefore, an acidic mobile phase (0.1% Formic Acid) is selected to keep the aniline fully protonated (


), ensuring sharp peak shape and consistent retention on a C18 column.[1]
Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (Primary), 210 nm (Impurity check)
Injection Volume 5 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Equilibration
15.095Linear Gradient
18.095Wash
18.15Re-equilibration
23.05End
Standard Operating Procedure (SOP) for Assay
  • Standard Preparation: Weigh accurately 25.0 mg of Reference Standard into a 50 mL volumetric flask. Dissolve in 10 mL acetonitrile and dilute to volume with Mobile Phase A. (Conc: 0.5 mg/mL).

  • Sample Preparation: Replicate standard prep with the test sample.

  • System Suitability Test (SST):

    • Inject Standard solution 5 times.[1]

    • Requirement: %RSD of Area < 2.0%.[1]

    • Tailing Factor:

      
      .[1]
      
    • Theoretical Plates: > 5000.[1]

Impurity Profiling & Fate Mapping[1]

Understanding the origin of impurities is vital for process control.[1] The synthesis likely involves the chlorosulfonation of 2-methoxyaniline (o-anisidine) followed by morpholine coupling.[1]

Potential Impurities[1]
  • Starting Material: 2-Methoxyaniline (RT ~ 4-6 min).[1]

  • Hydrolysis Product: 3-Amino-4-methoxybenzenesulfonic acid (highly polar, elutes near void volume).[1]

  • Regioisomers: 2-Methoxy-4-(morpholinosulfonyl)aniline (separation requires optimized gradient).

  • Oxidation Byproducts: Azo-dimers (elute later than main peak due to increased lipophilicity).[1]

Workflow Visualization

The following diagram illustrates the analytical decision tree for characterizing this specific intermediate.

MethodValidation Start Crude Sample (CAS 56807-17-1) ID_Check Identity Check (NMR + MS) Start->ID_Check Purity_Check Purity Screening (HPLC-UV @ 254nm) ID_Check->Purity_Check Decision Purity > 98%? Purity_Check->Decision Release Release for Synthesis Decision->Release Yes Impurity_Analysis Impurity Profiling (LC-MS/MS) Decision->Impurity_Analysis No Recrystallization Recrystallization (EtOH/Water) Impurity_Analysis->Recrystallization Recrystallization->Purity_Check Re-test

Figure 1: Analytical workflow for the qualification of this compound batches.

Stability & Handling Protocols

Warning: Anilines are prone to oxidation, turning from off-white to dark brown/purple.[1]

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Solution Stability: Solutions in DMSO are stable for 24 hours. Solutions in acidic mobile phase should be analyzed within 8 hours to prevent hydrolysis of the sulfonamide bond (though generally stable, precaution is advised).[1]

  • Forced Degradation (Stress Testing):

    • Acid:[1][2] 0.1 N HCl, 60°C, 4 hours.

    • Base: 0.1 N NaOH, 60°C, 4 hours.

    • Oxidation:[1] 3%

      
      , RT, 2 hours.
      
    • Observation: Monitor for decrease in main peak area and appearance of new peaks (RRT < 1.0 for hydrolysis, RRT > 1.0 for oxidation).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for NMR interpretation of trisubstituted benzenes).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development (2nd ed.). Wiley-Interscience.[1] (Reference for acidic mobile phase selection for anilines).

Sources

Application Notes & Protocols: Leveraging "2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine" in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, complementing traditional high-throughput screening (HTS) methodologies.[1][2] The core principle of FBDD is to screen low molecular weight compounds, or "fragments" (typically <300 Da), to identify weak but efficient binders to a biological target.[3] These initial hits then serve as starting points for rational, structure-guided optimization into potent drug candidates.[4]

This guide focuses on a particularly promising, yet underexplored fragment: This compound . This fragment is a compelling starting point for an FBDD campaign due to the strategic combination of its chemical motifs. The morpholine group is a common feature in approved drugs, valued for its favorable physicochemical properties and ability to improve solubility and metabolic stability.[5] The sulfonamide linker provides a rigid and well-defined vector for interaction with protein targets, while the phenylamine core offers a versatile scaffold for chemical elaboration. The methoxy group can serve as a key hydrogen bond acceptor or be used to probe specific pockets within a binding site.

A closely related analogue, 5-(ethylsulfonyl)-2-methoxyaniline, is a known pharmacophoric fragment of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key angiogenic receptor, highlighting the potential of this scaffold in targeting kinase families.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of "this compound" in an FBDD workflow.

Physicochemical Properties of the Fragment

A thorough understanding of the fragment's properties is crucial for designing effective screening and follow-up experiments. While specific experimental data for this exact compound is not widely published, we can infer its properties from its structure and data on similar compounds like 2-Methoxy-4-morpholinoaniline.[7]

PropertyEstimated Value/CharacteristicRationale & Importance in FBDD
Molecular Weight ~272 g/mol Falls within the ideal range for fragments, allowing for significant scope for molecular weight increase during optimization.
LogP Moderately LipophilicThe combination of the lipophilic phenyl ring and the polar morpholine and sulfonyl groups should provide a balanced LogP, aiding solubility and cell permeability.
Hydrogen Bond Donors 1 (amine)Provides a key interaction point for binding to protein targets.
Hydrogen Bond Acceptors 5 (methoxy oxygen, 2x morpholine oxygen, 2x sulfonyl oxygen)Multiple points for forming hydrogen bonds, increasing the likelihood of specific, high-quality interactions with a target.
Rotatable Bonds ~3Low conformational flexibility, which is desirable in FBDD as it reduces the entropic penalty upon binding.
Aqueous Solubility Moderate to HighThe morpholine group is expected to confer good aqueous solubility, which is critical for biophysical screening assays.

Proposed Synthesis of the Fragment

While the synthesis of "this compound" is not explicitly detailed in the literature, a plausible synthetic route can be derived from established methods for similar compounds.[6][8] The following is a proposed, non-validated synthetic scheme for consideration:

G cluster_0 Synthetic Pathway start 2-Methoxyaniline step1 Chlorosulfonylation (Chlorosulfonic acid) start->step1 intermediate1 4-Amino-3-methoxybenzenesulfonyl chloride step1->intermediate1 step2 Reaction with Morpholine intermediate1->step2 product This compound step2->product

Caption: Proposed synthetic route for the target fragment.

FBDD Workflow: From Fragment Screening to Hit Validation

The successful application of "this compound" in an FBDD campaign requires a systematic and multi-faceted approach. The following workflow outlines the key stages, from initial screening to hit validation.

FBDD_Workflow cluster_workflow FBDD Workflow lib_prep Fragment Library Preparation (including target fragment) primary_screen Primary Biophysical Screen (e.g., SPR, NMR) lib_prep->primary_screen hit_id Hit Identification primary_screen->hit_id ortho_screen Orthogonal Screen (e.g., ITC, DSF) hit_id->ortho_screen hit_validation Hit Validation ortho_screen->hit_validation structural_bio Structural Biology (X-ray Crystallography or NMR) hit_validation->structural_bio synthesis Synthesis of Analogues structural_bio->synthesis sar Structure-Activity Relationship (SAR) synthesis->sar sar->structural_bio lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for a fragment-based drug discovery campaign.

Detailed Protocols for Primary Screening

The initial identification of fragment binding is paramount. Due to the typically weak affinities of fragments, highly sensitive biophysical techniques are required.[4][9] We present protocols for three industry-standard techniques: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time.[10][11][12] It is particularly well-suited for fragment screening due to its high sensitivity and ability to measure both kinetics and affinity.[13][14]

Objective: To identify binding of "this compound" to a target protein and estimate its binding affinity (KD).

Materials:

  • Purified target protein (e.g., a kinase) with a suitable tag for immobilization (e.g., His-tag, Biotin).

  • SPR instrument and sensor chips (e.g., CM5, Ni-NTA).

  • Immobilization buffers and reagents.

  • Running buffer (e.g., HBS-EP+).

  • "this compound" stock solution in DMSO.

  • Control compounds (known binder and non-binder).

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the chip surface according to the manufacturer's protocol (e.g., EDC/NHS for amine coupling).

    • Inject the purified target protein at a suitable concentration (e.g., 10-50 µg/mL) to achieve the desired immobilization level.

    • Deactivate any remaining active esters.

    • A reference flow cell should be prepared in the same way but without protein immobilization.

  • Fragment Screening:

    • Prepare a dilution series of "this compound" in running buffer. A typical concentration range for fragment screening is 1 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in response units (RU) over time. A typical injection time is 60-120 seconds, followed by a dissociation phase of 120-300 seconds.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

    • Subtract a buffer-only injection to correct for any systematic drift.

    • Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Self-Validation:

  • A dose-response relationship should be observed.

  • The binding should be specific to the target-immobilized flow cell.

  • The known binder should show binding, and the non-binder should not.

Protocol 2: Primary Screening using NMR Spectroscopy

NMR spectroscopy is a highly robust method for fragment screening, providing information on binding and, in some cases, the location of the binding site on the target protein.[15][16] Ligand-observe methods, such as saturation transfer difference (STD) NMR, are particularly efficient for screening.

Objective: To confirm the binding of "this compound" to the target protein.

Materials:

  • Purified target protein (15N-labeled for protein-observe methods, unlabeled for ligand-observe).

  • NMR buffer (e.g., phosphate buffer in D2O).

  • "this compound" stock solution.

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe.

Methodology (STD NMR):

  • Sample Preparation:

    • Prepare a solution of the target protein in NMR buffer at a low concentration (e.g., 10-50 µM).

    • Prepare a solution of "this compound" at a higher concentration (e.g., 100-500 µM).

    • Mix the protein and fragment solutions in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a reference 1D 1H NMR spectrum of the fragment in the absence of the protein.

    • Acquire an STD NMR spectrum. This involves selectively saturating the protein resonances and observing the transfer of saturation to the bound fragment.

    • Acquire a control spectrum with the saturation frequency set off-resonance from any protein signals.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • Signals present in the STD spectrum correspond to protons of the fragment that are in close proximity to the protein upon binding.

Self-Validation:

  • STD signals should only be observed in the presence of both the protein and the fragment.

  • The known binder should produce an STD signal, while the non-binder should not.

Protocol 3: Hit Identification via X-ray Crystallography

X-ray crystallography provides the ultimate validation of a fragment hit by revealing the precise binding mode at atomic resolution.[17] This structural information is invaluable for subsequent structure-based drug design.[4]

Objective: To determine the three-dimensional structure of "this compound" in complex with the target protein.

Materials:

  • Highly purified and concentrated target protein.

  • Crystallization screens and reagents.

  • "this compound" stock solution.

  • Cryoprotectant.

  • Access to a synchrotron beamline.

Methodology (Crystal Soaking):

  • Protein Crystallization:

    • Screen for crystallization conditions of the apo-protein using vapor diffusion (sitting or hanging drop) methods.

    • Optimize the initial crystallization hits to obtain well-diffracting crystals.

  • Fragment Soaking:

    • Prepare a soaking solution containing the crystallization mother liquor, cryoprotectant, and "this compound" at a high concentration (e.g., 1-10 mM).

    • Transfer the apo-crystals to the soaking solution and incubate for a defined period (minutes to hours).

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Examine the resulting electron density maps for evidence of the bound fragment.

    • Build the fragment into the density and refine the structure.

Self-Validation:

  • The electron density for the fragment should be unambiguous.

  • The refined structure should have good geometry and fit to the data.

Hit Validation and Fragment Evolution

Once a fragment hit has been identified and its binding mode determined, the next phase is to evolve it into a more potent lead compound. This is an iterative process guided by the structural information obtained.[18][19]

Fragment_Evolution cluster_evolution Fragment Evolution Strategies hit Validated Fragment Hit (e.g., this compound) growing Fragment Growing (Adding functionality to unoccupied pockets) hit->growing linking Fragment Linking (Connecting two adjacent fragments) hit->linking merging Fragment Merging (Combining features of overlapping fragments) hit->merging lead Lead Compound growing->lead linking->lead merging->lead

Caption: Common strategies for evolving fragment hits into lead compounds.

For "this compound," the amine group is a prime vector for a fragment growing strategy.[20] By synthesizing analogues with substitutions at this position, it is possible to explore adjacent pockets in the binding site and form new interactions, thereby increasing potency and selectivity. Computational methods, such as molecular dynamics simulations, can be employed to identify these "hot spots" for fragment growth.[21]

Conclusion

"this compound" represents a high-quality starting point for fragment-based drug discovery campaigns. Its combination of desirable physicochemical properties and synthetically tractable scaffold makes it an attractive fragment for screening against a wide range of biological targets, particularly protein kinases. The systematic application of the biophysical and structural biology protocols outlined in this guide will enable researchers to effectively identify and validate hits, paving the way for the rational design of novel and potent therapeutic agents. FBDD continues to be a vital approach in modern drug discovery, and the thoughtful selection and prosecution of fragments like the one detailed herein are key to its continued success.[9]

References

  • Cardiff University. (2024). Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐ Resistant Staphylococcus aureus. ORCA. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Carterra. (2024). Webinar: Massively Parallel SPR Based Fragment Screening on Ligand Arrays. YouTube. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.
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  • National Institutes of Health. (n.d.). Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Publishing. Retrieved from [Link]

  • National Institutes of Health. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PubMed Central. Retrieved from [Link]

  • Charles River. (n.d.). Do 19F NMR fragment screening libraries for FBDD incorporate the latest trends in library design?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methoxy-4-morpholinoaniline. PubChem. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • National Institutes of Health. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. PubMed Central. Retrieved from [Link]

  • American Chemical Society. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Solvents to Fragments to Drugs: MD Applications in Drug Design. Retrieved from [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]

  • MDPI. (n.d.). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed Central. Retrieved from [Link]

  • SciSpace. (n.d.). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroaryla. Retrieved from [Link]

  • PubMed. (n.d.). Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. Retrieved from [Link]

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]

  • Freie Universität Berlin. (2021). Crystallographic fragment screening - improvement of workflow, tools and procedures, and application for the development of enzy. Refubium. Retrieved from [Link]

  • Google Patents. (n.d.). US4647663A - Synthesis of morpholine.
  • Cambridge Healthtech Institute. (2016). Fragment Based Drug Discovery. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 5-methoxy-2-tetralone. Eureka.
  • Google Patents. (n.d.). EP0228448B1 - Use of biologically active copolymers for the manufacture of a medicament for stimulating the growth of an animal.
  • Springer. (2025). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Retrieved from [Link]

  • Boron Molecular. (n.d.). Buy 2-Methoxy-4-morpholinoaniline, HCl. Retrieved from [Link]

  • NMX Research And Solutions. (n.d.). Fragment Screening Library. Retrieved from [Link]

  • Bentham Science. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Retrieved from [Link]

  • bioRxiv. (2025). Fragment-Guided New Therapeutic Molecule Discovery and Mapping of Clinically Relevant Interactomes. Retrieved from [Link]

  • PLOS One. (2021). 19-(Benzyloxy)-19-oxojolkinolide B (19-BJB), an ent-abietane diterpene diepoxide, inhibits the growth of bladder cancer T24 cells through DNA damage. Retrieved from [Link]

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Application Notes and Protocols for Cell-Based Assays: Characterizing Compounds Derived from 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing a Promising Scaffold

The chemical scaffold "2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine" is structurally related to a class of compounds known to exhibit potent antitumor activities. A significant portion of these related molecules function as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the cellular activity of novel compounds derived from this promising phenylamine scaffold.

We present a tiered, cell-based assay cascade designed to build a comprehensive pharmacological profile. This strategy begins with a foundational assessment of general cytotoxicity to establish a therapeutic window. It then progresses to direct measurement of target engagement to confirm that the compound interacts with its intended intracellular targets. Finally, the workflow culminates in functional assays that quantify the downstream physiological consequences of this target engagement. This structured approach ensures that experimental choices are logical and that each protocol serves as a self-validating system, providing robust and reproducible data to drive drug discovery programs forward.

Tier 1: Foundational Cytotoxicity Profiling

A fundamental first step in characterizing any new chemical entity is to determine its inherent cytotoxicity. This data is crucial for distinguishing between targeted anti-proliferative effects and non-specific toxicity. It also defines the appropriate concentration range for subsequent, more complex mechanistic assays. We describe two robust methods for this purpose: the MTT assay, which measures metabolic activity, and the CellTox™ Green assay, which assesses membrane integrity.

Principle of Cytotoxicity Assessment

Cytotoxicity assays are designed to quantify the degree to which a substance causes cell damage or death.[1] Assays based on metabolic activity, like the MTT assay, rely on the ability of viable cells to reduce a tetrazolium salt into a colored formazan product.[2] Conversely, assays that measure membrane integrity, such as the CellTox™ Green assay, use dyes that are excluded from live cells but can enter dead cells with compromised membranes and bind to DNA, producing a fluorescent signal.[3]

Diagram: General Cytotoxicity Screening Workflow

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Readout prep_cells Seed cells in 96-well plate incubate_cells Incubate overnight (adherent cells) prep_cells->incubate_cells prep_compounds Prepare serial dilutions of test compound incubate_cells->prep_compounds add_compounds Add compounds to cells prep_compounds->add_compounds incubate_treatment Incubate for desired duration (e.g., 72h) add_compounds->incubate_treatment add_reagent Add Cytotoxicity Reagent (e.g., MTT, CellTox Green) incubate_treatment->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent read_plate Measure signal (Absorbance or Fluorescence) incubate_reagent->read_plate data_analysis Data Analysis & IC50 Determination read_plate->data_analysis Calculate IC50

Caption: Workflow for determining compound cytotoxicity.

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell metabolic activity.[4]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic, cost-effective colorimetric assay.[2] It relies on the conversion of the yellow MTT salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear, flat-bottom cell culture plates

  • Test compounds and vehicle control (e.g., DMSO)

  • MTT Reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization Solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette and plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium.[5] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT Reagent to each well for a final concentration of 0.45-0.5 mg/mL.[6][7]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing the purple formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of Solubilization Solution to each well to dissolve the crystals.[7] Mix gently on a plate shaker for 5-10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

Protocol: CellTox™ Green Cytotoxicity Assay

This protocol provides a fluorescence-based alternative that measures membrane integrity.[3][8]

Rationale: The CellTox™ Green assay utilizes a dye that is impermeable to live cells. Upon loss of membrane integrity, the dye enters the cell, binds to DNA, and exhibits a significant increase in fluorescence. This provides a direct measure of dead cells.[3] It can be used for real-time kinetic measurements or as an endpoint assay.[9]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well black-walled, clear-bottom cell culture plates

  • Test compounds and vehicle control (e.g., DMSO)

  • CellTox™ Green Dye (e.g., Promega G8741)

  • Fluorescence plate reader (Excitation: ~485-500 nm, Emission: ~520-530 nm)

Procedure (Endpoint Assay):

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using a black-walled plate suitable for fluorescence.

  • Reagent Preparation: Prepare the 2X CellTox™ Green Reagent by diluting the dye 1:500 in assay buffer as per the manufacturer's instructions.

  • Reagent Addition: Add an equal volume of the 2X reagent to each well (e.g., add 100 µL to 100 µL of medium in the well).

  • Incubation: Mix gently on a plate shaker for 2 minutes and then incubate for 15 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence using a plate reader with the appropriate filter set.

Data Presentation and Interpretation
Compound IDTarget Cell LineAssay TypeIncubation Time (h)IC₅₀ (µM)
Phenylamine-001A549MTT725.2
Phenylamine-001A549CellTox Green726.1
Phenylamine-002HCT116MTT7212.8
Phenylamine-002HCT116CellTox Green7214.5
StaurosporineA549MTT720.05

Table 1: Example data summary for cytotoxicity profiling. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Tier 2: Cellular Target Engagement

Once a compound's cytotoxic profile is established, it is critical to verify that it directly interacts with its intended intracellular target(s). Target engagement assays provide this crucial evidence, confirming the compound's mechanism of action.[10] We detail two powerful and widely used methods: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

Principle of Target Engagement

Target engagement assays measure the physical interaction between a drug and its protein target within a living cell.[10] This confirmation is a vital step in drug development, linking a compound's chemical structure to a direct biological interaction. The NanoBRET™ assay uses bioluminescence resonance energy transfer (BRET) to detect compound binding, while CETSA measures the change in a protein's thermal stability upon ligand binding.[11][12]

Diagram: Target Engagement Assay Logic

G cluster_nanobret NanoBRET™ Assay cluster_cetsa CETSA nanobret_start Cells expressing Kinase-NanoLuc® fusion nanobret_add Add fluorescent tracer & test compound nanobret_start->nanobret_add nanobret_measure Measure BRET signal nanobret_add->nanobret_measure nanobret_result Compound displaces tracer, BRET signal decreases nanobret_measure->nanobret_result cetsa_start Treat cells with test compound cetsa_heat Heat cells across a temperature gradient cetsa_start->cetsa_heat cetsa_lyse Lyse cells & separate soluble/aggregated protein cetsa_heat->cetsa_lyse cetsa_detect Detect soluble protein (e.g., Western Blot) cetsa_lyse->cetsa_detect cetsa_result Compound binding stabilizes protein at higher temps cetsa_detect->cetsa_result

Caption: Principles of NanoBRET™ and CETSA target engagement assays.

Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol is based on the Promega NanoBRET™ system, a gold standard for quantifying compound binding in live cells.[13]

Rationale: The NanoBRET™ assay measures the proximity of a fluorescently labeled tracer (which binds to the kinase of interest) and a NanoLuc® luciferase fused to the target kinase.[11] When the tracer is bound, its fluorophore is close enough to the luciferase to accept the energy transferred upon substrate addition, resulting in a BRET signal. A test compound that binds to the same site will compete with and displace the tracer, leading to a loss of BRET signal.

Materials:

  • HEK293 cells (or other suitable host cells)

  • Plasmid encoding the target kinase fused to NanoLuc® Luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • 96-well white, non-binding surface plates

  • Appropriate NanoBRET™ Kinase Tracer and Nano-Glo® Substrate

  • Test compounds and vehicle control (DMSO)

  • Luminometer with 450 nm (donor) and 600 nm long-pass (acceptor) filters

Procedure:

  • Transfection: Transfect HEK293 cells with the Kinase-NanoLuc® fusion plasmid according to the transfection reagent's protocol. Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound and Tracer Addition: Prepare serial dilutions of the test compound. Add the compound and the optimized concentration of the NanoBRET™ Tracer to the cells. Incubate for 2 hours at 37°C, 5% CO₂.

  • Substrate Addition: Prepare the Nano-Glo® Substrate according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor. Add the substrate to all wells.

  • Data Acquisition: Wait 3-5 minutes, then measure the donor (450 nm) and acceptor (600 nm) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to confirm target engagement by measuring shifts in protein thermal stability.[12][14]

Rationale: The binding of a ligand, such as a kinase inhibitor, typically stabilizes the target protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. In a CETSA experiment, cells are treated with a compound and then heated. The amount of soluble protein remaining at different temperatures is quantified, with a stabilizing compound resulting in more soluble protein at higher temperatures compared to the vehicle control.[14]

Materials:

  • Cell line endogenously expressing the target kinase

  • Complete cell culture medium

  • PCR tubes or 96-well PCR plate

  • Test compound and vehicle control (DMSO)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for protein quantification (e.g., Western blot or ELISA)

  • Thermal cycler

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound or vehicle at the desired concentration and incubate for a defined period (e.g., 1 hour) at 37°C.

  • Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation: Separate the soluble fraction (containing non-aggregated protein) from the aggregated protein and cell debris by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant and quantify the amount of the soluble target protein using Western blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to the right indicates thermal stabilization and thus, target engagement.

Tier 3: Cellular Functional Assays

The final tier of the cascade assesses the functional consequences of target engagement. For kinase inhibitors, this typically involves measuring the inhibition of phosphorylation of a downstream substrate or observing a phenotypic outcome like the inhibition of cell proliferation.

Principle of Functional Assays

Functional assays provide a readout of the biological activity of a compound.[15] For kinase inhibitors, the most direct functional measurement is the reduction of phosphorylation of a known substrate. This can be quantified using techniques like Western blotting or ELISA.[16] Phenotypic assays, such as the Ba/F3 cell proliferation assay, provide a more integrated view of the compound's effect on a kinase-driven cellular process.[17]

Protocol: Western Blot for Substrate Phosphorylation

Western blotting is a semi-quantitative method to detect changes in the phosphorylation state of a specific protein.[18]

Rationale: This assay directly measures the intended biochemical outcome of kinase inhibition. By treating cells with an inhibitor and then stimulating the relevant signaling pathway, one can observe a dose-dependent decrease in the phosphorylation of the kinase's direct or indirect substrates. Using both a phospho-specific antibody and a pan-specific antibody (recognizing total protein regardless of phosphorylation state) allows for accurate normalization.[19]

Materials:

  • Cell line with a well-characterized kinase signaling pathway

  • Test compound, vehicle control, and known pathway activator (e.g., growth factor)

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: phospho-specific for the substrate and pan-specific for the total substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL) and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to attach. Starve cells of serum if necessary, then pre-treat with serial dilutions of the test compound for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with the appropriate activator (e.g., 100 ng/mL EGF for 15 minutes) to induce substrate phosphorylation.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a membrane.[20]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour.[20] Incubate with the phospho-specific primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate.

  • Stripping and Reprobing: To normalize, the membrane can be stripped and re-probed with the pan-specific antibody for the total protein.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Protocol: Ba/F3 Cell Proliferation Assay

This assay is a powerful tool for assessing the efficacy of inhibitors against specific oncogenic kinases.[17]

Rationale: Ba/F3 cells are a murine pro-B cell line that depend on interleukin-3 (IL-3) for survival and proliferation.[17] When these cells are engineered to express a constitutively active, oncogenic kinase, their survival becomes dependent on the activity of that kinase, rendering them IL-3 independent.[21] An inhibitor of this specific kinase will block proliferation and induce cell death, an effect that can be measured using a viability assay like CellTiter-Glo®.

Materials:

  • Ba/F3 cells stably expressing the target oncogenic kinase (e.g., BCR-ABL, EGFR L858R)

  • RPMI-1640 medium with 10% FBS

  • Recombinant murine IL-3

  • 96-well white, flat-bottom cell culture plates

  • Test compounds and vehicle control

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Cell Culture: Culture the engineered Ba/F3 cells in medium lacking IL-3 to ensure dependence on the target kinase.

  • Cell Seeding: Wash the cells to remove any residual IL-3 and seed them in a 96-well plate at an optimized density in IL-3-free medium.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (no compound) and a negative control (parental Ba/F3 cells without IL-3).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Mix on a plate shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percent inhibition of proliferation relative to the vehicle control and determine the IC₅₀ value.

Data Presentation for Functional Assays
Compound IDAssay TypeTarget/Cell LineFunctional ReadoutIC₅₀ (µM)
Phenylamine-001Western BlotA549 (EGFR)p-ERK / Total ERK0.15
Phenylamine-001ELISAA549 (EGFR)p-ERK Level0.12
Phenylamine-001ProliferationBa/F3-EGFR-L858RCell Viability0.09
GefitinibProliferationBa/F3-EGFR-L858RCell Viability0.02

Table 2: Example data summary for functional assays. IC₅₀ values represent the concentration required to inhibit 50% of the functional response.

Conclusion and Future Directions

This application note outlines a systematic, three-tiered approach for the cellular characterization of novel compounds derived from the this compound scaffold. By progressing from broad cytotoxicity profiling to specific target engagement and finally to mechanism-based functional assays, researchers can build a robust data package that elucidates a compound's pharmacological profile. The detailed protocols provided herein serve as a validated starting point for these investigations. Successful execution of this workflow will enable confident decision-making, identify promising lead candidates, and accelerate the translation of chemical innovation into potential therapeutics.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]

  • ACS Publications. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Retrieved from [Link]

  • Reaction Biology. (n.d.). BaF3 Cell Proliferation Assay Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). A review for cell-based screening methods in drug discovery. PMC. Retrieved from [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Ba/F3 transformation assays. PMC. Retrieved from [Link]

  • Bio-protocol. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Retrieved from [Link]

  • RayBiotech. (2018). Rapid ELISA-Based Measurement of Protein Phosphorylation. Retrieved from [Link]

  • ResearchGate. (2025). Cell Culture Drug Testing: A Comprehensive Overview. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Promega Connections. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Retrieved from [Link]

  • PharmaLegacy. (n.d.). BaF3 Assays. Retrieved from [Link]

  • BenchSci. (2025). ELISA: A Comprehensive Guide to Enzyme-Linked Immunosorbent Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. PMC. Retrieved from [Link]

  • ICE Bioscience. (n.d.). BAF3 Cell Proliferation Assay. Retrieved from [Link]

  • ResearchGate. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

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Sources

Application Notes and Protocols for the Strategic Derivatization of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the strategic derivatization of the privileged scaffold, 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine , to facilitate Structure-Activity Relationship (SAR) studies. This core structure is of significant interest in medicinal chemistry, combining three key pharmacophoric elements: a substituted aniline, a methoxy group, and a morpholine sulfonamide. Each of these offers a vector for chemical modification to systematically probe the molecular interactions governing biological activity, selectivity, and pharmacokinetic properties. This document details the scientific rationale behind derivatization choices, provides robust, step-by-step synthetic protocols for key transformations, and outlines a logical workflow for interpreting the resulting SAR data. The protocols are designed to be self-validating, with explanations of critical steps and expected outcomes, targeting researchers, medicinal chemists, and drug development professionals.

Introduction: The Scientific Rationale for Derivatization

The this compound scaffold represents a confluence of functionalities frequently found in biologically active agents, particularly kinase inhibitors. A systematic SAR exploration is critical to optimizing lead compounds derived from this core.

  • The Phenylamine Moiety: The primary aromatic amine is a versatile synthetic handle. It can act as a nucleophile or be transformed into a wide array of functional groups. In many kinase inhibitors, this amine forms a critical hydrogen bond within the hinge region of the ATP-binding pocket. Derivatization at this position allows for the exploration of additional binding interactions, modulation of basicity, and improvement of pharmacokinetic profiles.

  • The Morpholine Sulfonamide Group: The sulfonamide group is a cornerstone pharmacophore in numerous approved drugs, acting as a hydrogen bond donor and acceptor. The attached morpholine ring is a "privileged" scaffold in medicinal chemistry, often used to enhance aqueous solubility, metabolic stability, and overall druglike properties without introducing excessive lipophilicity. Modifications to the morpholine ring or its replacement with bioisosteres can fine-tune these properties and explore steric tolerance in the binding pocket.

  • The Methoxy Group: The ortho-methoxy group influences the electronics and conformation of the aniline nitrogen. Its role can be probed through demethylation to reveal a phenol, which can then be used as a handle for further alkylation. This allows for the exploration of steric and electronic effects in this region of the molecule. Bioisosteric replacement of the methoxy group can also be a key strategy to block potential sites of metabolism.

This guide will focus on three primary axes of derivatization to build a comprehensive SAR profile around this scaffold.

Strategic Derivatization Workflow

A successful SAR campaign requires a logical and iterative process of synthesis and biological evaluation. The following workflow illustrates a typical decision-making process for exploring the chemical space around the core scaffold.

SAR_Workflow cluster_0 Axis 1: Amine Derivatization cluster_1 Axis 2: Methoxy Group Modification cluster_2 Axis 3: Morpholine/Sulfonamide Bioisosterism cluster_3 Evaluation & Iteration A1 Core Scaffold: 2-Methoxy-5-(morpholine-4- sulfonyl)-phenylamine A2 Protocol 1: Amide Coupling (Acyl Chlorides, Carboxylic Acids) A1->A2 Modify -NH2 A3 Protocol 2: Reductive Amination (Aldehydes, Ketones) A1->A3 Modify -NH2 D1 Synthesized Analogs A2->D1 A3->D1 B1 Core Scaffold B2 Protocol 3: O-Demethylation (BBr3) B1->B2 Modify -OCH3 B3 Further Alkylation (e.g., O-Ethylation) B2->B3 B3->D1 C1 Core Scaffold C2 Bioisosteric Replacement (e.g., Thiomorpholine, Piperidine) C1->C2 Modify Ring C2->D1 D2 Biological Assay (e.g., Kinase Inhibition, Cell Proliferation) D1->D2 D3 Analyze SAR Data D2->D3 D4 Design Next Generation of Compounds D3->D4

Caption: A logical workflow for SAR studies on the target scaffold.

Experimental Protocols

The following protocols are presented with detailed, step-by-step instructions. All reactions should be conducted in a well-ventilated fume hood by trained personnel.

Protocol 1: Derivatization of the Amine via Amide Coupling

Rationale: Acylation of the aniline nitrogen to form an amide is a fundamental transformation. Amides are generally more stable and less basic than amines, and the R-group introduced provides a key probe for interactions with the target protein. This protocol utilizes HATU, a common and efficient peptide coupling reagent that minimizes racemization and is effective even with electron-deficient anilines.

Reaction Scheme: R-COOH + this compound --(HATU, DIPEA)--> R-CONH-(C₆H₃(OCH₃)(SO₂-morpholine))

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 272 mg, 1.0 mmol) and the desired carboxylic acid (1.1 mmol).

  • Dissolve the solids in anhydrous DMF (e.g., 10 mL).

  • Add DIPEA (e.g., 523 µL, 3.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (e.g., 456 mg, 1.2 mmol) in one portion. The reaction mixture may turn yellow.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing EtOAc (e.g., 50 mL) and water (50 mL).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of EtOAc in hexanes) to yield the desired amide derivative.

Causality and Validation: The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid and the amine without competing in the coupling reaction. HATU activates the carboxylic acid to form a highly reactive acyl-OBt ester intermediate, which readily reacts with the aniline. The aqueous workup removes the water-soluble byproducts and excess reagents. Successful synthesis can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Derivatization of the Amine via Reductive Amination

Rationale: Reductive amination forms a more flexible secondary amine linkage, which can adopt different vectors in a binding pocket compared to the planar amide bond. This one-pot procedure is highly efficient and utilizes sodium triacetoxyborohydride, a mild and selective reducing agent that is stable in acidic conditions and preferentially reduces the intermediate imine/iminium ion in the presence of the aldehyde.

Reaction Scheme: R-CHO + this compound --(NaBH(OAc)₃, AcOH)--> R-CH₂-NH-(C₆H₃(OCH₃)(SO₂-morpholine))

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone of interest (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic, ~5% v/v)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 272 mg, 1.0 mmol) and the desired aldehyde (1.2 mmol) in anhydrous DCM (e.g., 15 mL).

  • Add a few drops of glacial acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (e.g., 318 mg, 1.5 mmol) portion-wise over 5 minutes. Effervescence may be observed.

  • Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired secondary amine.

Causality and Validation: The reaction proceeds via the formation of an imine (or iminium ion under acidic conditions), which is then reduced by the hydride reagent. NaBH(OAc)₃ is the reagent of choice because it is less reactive towards the starting aldehyde than NaBH₄ or NaBH₃CN, leading to fewer side products. The identity of the product can be confirmed by spectroscopic methods.

Protocol 3: Modification of the Methoxy Group via O-Demethylation

Rationale: Converting the methoxy group to a hydroxyl group opens a new avenue for derivatization. The resulting phenol is a versatile intermediate that can be alkylated to generate a small library of ether analogs, allowing for a systematic study of the steric and electronic requirements in this region. Boron tribromide (BBr₃) is a powerful and highly effective reagent for cleaving aryl methyl ethers.

Reaction Scheme: this compound --(BBr₃)--> 2-Hydroxy-5-(morpholine-4-sulfonyl)-phenylamine

Materials:

  • This compound (1.0 eq)

  • Boron tribromide (BBr₃), 1.0 M solution in DCM (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound (e.g., 272 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried, three-neck flask equipped with a dropping funnel under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution in DCM (3.0 mL, 3.0 mmol) dropwise over 15 minutes. A precipitate may form.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and hold for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to -78 °C and quench by the very slow, dropwise addition of methanol (5 mL). This will destroy the excess BBr₃.

  • Allow the mixture to warm to room temperature and then carefully add saturated NaHCO₃ solution until the pH is neutral or slightly basic.

  • Extract the product with DCM or a mixture of DCM/Isopropanol (e.g., 9:1 v/v) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude phenol by column chromatography.

Causality and Validation: BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, activating the methyl group for nucleophilic attack by the bromide ion. The reaction is performed at low temperatures to control its high reactivity and prevent side reactions. The amine must be in its free base form, as the protonated amine would be unreactive. The final product, the phenol, can be used in subsequent Williamson ether synthesis reactions to generate diverse analogs. The presence of the hydroxyl group can be confirmed by the appearance of a broad singlet in the ¹H NMR spectrum and the disappearance of the methoxy signal.

Data Presentation and SAR Interpretation

The biological data obtained from the synthesized derivatives should be organized systematically to facilitate SAR analysis. A tabular format is highly effective for comparing potency, selectivity, and other relevant parameters.

Table 1: Hypothetical SAR Data for Derivatives against Target Kinase X

Cmpd. IDR¹ (Amine Sub.)R² (Methoxy Sub.)R³ (Ring)Kinase X IC₅₀ (nM)hERG IC₅₀ (µM)
1 -H-OCH₃Morpholine850>30
1a -C(O)CH₃-OCH₃Morpholine450>30
1b -C(O)Ph-OCH₃Morpholine12025
1c -C(O)-(4-F-Ph)-OCH₃Morpholine35 >30
2a -CH₂-cPr-OCH₃Morpholine210>30
2b -CH₂-(2-pyridyl)-OCH₃Morpholine48 15
3a -H-OHMorpholine760>30
3b -H-OCH₂CH₃Morpholine650>30
4a -H-OCH₃Thiomorpholine920>30

Interpretation of Hypothetical Data:

  • Amine Derivatization (R¹): Acylation of the amine (1a-1c) is generally favorable compared to the parent compound (1). The introduction of a phenyl ring (1b) significantly improves potency, suggesting a potential hydrophobic pocket. Adding an electron-withdrawing fluorine atom (1c) further enhances activity, possibly through favorable electrostatic interactions or by influencing the conformation of the phenyl ring. The flexible secondary amines (2a, 2b) are also active, with the pyridyl analog (2b) showing strong potency, suggesting a key hydrogen bond acceptor interaction is possible in this region.

  • Methoxy Group Modification (R²): Simple demethylation to the phenol (3a) does not improve activity, indicating the methoxy group or a similar ether is preferred. Extending the chain to an ethoxy group (3b) offers a slight improvement, suggesting some steric bulk is tolerated. This position is a prime candidate for further exploration to optimize ADME properties.

  • Morpholine Ring Bioisosterism (R³): Replacing the morpholine with thiomorpholine (4a) slightly decreases activity, suggesting the morpholine oxygen may be involved in a subtle but beneficial interaction, or that the change in electronics and pKa of the sulfonamide nitrogen is detrimental.

Conclusion

The derivatization of the this compound scaffold provides a rich platform for medicinal chemistry exploration. The protocols outlined in this guide offer robust and reproducible methods for modifying the three key pharmacophoric regions of the molecule. By systematically applying these synthetic strategies and carefully analyzing the resulting biological data, researchers can effectively navigate the chemical space to develop potent, selective, and drug-like candidates for a variety of therapeutic targets.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(46), 11334–11340. [Link]

  • Khatri, V., Kushwah, A. S., & Jain, A. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-142. [Link]

  • Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Masri, M. R. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific Reports, 9(1), 14214. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2023). Reductive amination. In Wikipedia. Retrieved February 2, 2026, from [Link]

  • Nagy, L., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 29(22), 5496. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Walton, M., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(14), 4759-4764. [Link]

  • Shu, R., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(6), 2419-2428. [Link]

  • Flowers, R. A., & Zhang, Y. (1998). Electron-transfer-induced reductive demethoxylation of anisole: evidence for cleavage of a radical anion. The Journal of Organic Chemistry, 63(19), 6774-6777. [Link]

  • PubChem. (n.d.). 2-methoxy-5-(morpholine-4-sulfonyl)aniline. PubChem. Retrieved February 2, 2026, from [Link]

  • Kuranov, I. O., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789-813. [Link]

  • Pop, O. M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. Retrieved February 2, 2026, from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 50, pp. 205-257). Academic Press. [Link]

  • Akachuku, A. N., et al. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1274. [Link]

  • Lim, S. H., et al. (2021). Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Molecules, 26(11), 3341. [Link]

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  • Kourounakis, A. P., et al. (2020). Contribution of the morpholine scaffold on the activity of biologically active compounds. Journal of Medicinal Chemistry, 63(1), 13-43. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 173, 588-596. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine and its analogues. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate common challenges and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially scalable approach is a multi-step synthesis that begins with a commercially available substituted aniline. A typical sequence involves:

  • Protection of the Aniline: The starting material, 2-methoxyaniline (o-anisidine), has a reactive amino group. This group is usually protected, often via acetylation with acetic anhydride, to form 2-methoxyacetanilide. This prevents side reactions at the nitrogen atom during the subsequent aggressive chlorosulfonation step.

  • Chlorosulfonation: The protected intermediate undergoes electrophilic aromatic substitution with chlorosulfonic acid (ClSO₃H) to install the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring.[1] Controlling the regioselectivity in this step is critical.

  • Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with morpholine in the presence of a base to form the desired sulfonamide bond.

  • Deprotection: The protecting group on the aniline nitrogen is removed, typically by acid or base hydrolysis, to yield the final product, this compound.

Q2: Why is protecting the aniline necessary before chlorosulfonation?

A2: The primary amino group of 2-methoxyaniline is highly basic and nucleophilic. During chlorosulfonation, which is performed under strongly acidic and oxidizing conditions, an unprotected amine would be protonated, making it a powerful deactivating group and directing the substitution to the meta position. Furthermore, it can react directly with chlorosulfonic acid, leading to the formation of sulfamic acids and other undesired byproducts, significantly reducing the yield of the target sulfonyl chloride. Acetylation converts the amine into an acetamido group, which is less basic and remains an ortho-, para-director, while also being robust enough to withstand the reaction conditions.

Q3: What are the primary safety concerns associated with this synthesis?

A3: The synthesis involves several hazardous reagents and conditions:

  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.

  • Thionyl Chloride: Often used to convert sulfonic acids to sulfonyl chlorides, it is also highly corrosive and reacts with water to release HCl and SO₂ gases.[2]

  • Exothermic Reactions: The addition of chlorosulfonic acid to the aromatic substrate and the subsequent quenching of the reaction mixture are highly exothermic and require careful temperature control to prevent runaway reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis. The proposed solutions are based on established chemical principles to help you diagnose and resolve the issue methodically.

Problem 1: Low Yield or No Reaction During Chlorosulfonation

Q: I am attempting the chlorosulfonation of 2-methoxyacetanilide, but I am recovering mostly starting material or a complex mixture with very low yield of the desired sulfonyl chloride. What could be the cause?

A: This is a common issue often related to reagent quality, reaction conditions, or work-up procedures.

Potential Causes & Solutions

Potential Cause Scientific Explanation Recommended Solution
Moisture Contamination Chlorosulfonic acid hydrolyzes rapidly and violently in the presence of water to form sulfuric acid and HCl. Sulfuric acid is a sulfonating agent, not a chlorosulfonating agent, leading to the formation of sulfonic acid byproducts instead of the desired sulfonyl chloride.[3]Ensure all glassware is oven-dried before use. Use freshly opened or properly stored anhydrous chlorosulfonic acid. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reaction Temperature Chlorosulfonation is temperature-sensitive. If the temperature is too low (e.g., < 0 °C), the reaction rate may be impractically slow. If it is too high, it can lead to the formation of di-sulfonated byproducts and charring.[1]Maintain strict temperature control. Typically, the substrate is cooled to 0-5 °C before the slow, dropwise addition of chlorosulfonic acid. After the addition is complete, the reaction may be allowed to warm to room temperature slowly.
Improper Molar Ratio of Reagents An insufficient amount of chlorosulfonic acid will result in incomplete conversion. A large excess can promote side reactions like di-sulfonation.A molar excess of chlorosulfonic acid is typically required, often in the range of 3 to 5 equivalents relative to the substrate. It is crucial to optimize this ratio for your specific derivative.
Premature Quenching The sulfonyl chloride product is highly susceptible to hydrolysis.[4] Pouring the reaction mixture onto ice/water too quickly or inefficiently can convert the desired product into the corresponding sulfonic acid.Quench the reaction by pouring it slowly and carefully onto crushed ice with vigorous stirring. The goal is to precipitate the sulfonyl chloride as a solid that can be quickly filtered and dried. The product should be used immediately in the next step.
Problem 2: Formation of Incorrect Regioisomers

Q: My final product contains a significant amount of an isomeric impurity. How can I improve the regioselectivity of the chlorosulfonation step?

A: Regiocontrol is dictated by the directing effects of the substituents on the aromatic ring. In 2-methoxyacetanilide, both the methoxy (-OCH₃) and acetamido (-NHCOCH₃) groups are ortho-, para-directing. The desired product requires sulfonation at the position para to the strongly activating methoxy group and meta to the acetamido group.

Controlling Regioselectivity

The methoxy group is a more powerful activating group than the acetamido group, and its directing effect typically dominates. However, steric hindrance from the adjacent acetamido group can disfavor substitution at the ortho position (C6), thereby favoring substitution at the para position (C4).

  • Kinetic vs. Thermodynamic Control: Sulfonation can be reversible.[3] Running the reaction at low temperatures (0-5 °C) generally favors the kinetically preferred product, which is often the para-substituted isomer due to reduced steric hindrance.[5] Allowing the reaction to proceed for too long or at higher temperatures may allow for equilibration to a thermodynamically more stable, but potentially undesired, isomer.

  • Solvent Effects: While chlorosulfonation is often run neat, the choice of a non-reactive solvent (e.g., chloroform, dichloromethane) can sometimes influence the steric environment around the substrate and improve selectivity, though this may also decrease the reaction rate.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Substrate 2-Methoxyacetanilide Desired Para-substitution (Kinetically Favored) Substrate->Desired Low Temp (0-5 °C) Side_Product Ortho-substitution (Sterically Hindered) Substrate->Side_Product Higher Temp Reagent ClSO3H Product_Desired 4-Acetamido-3-methoxy- benzenesulfonyl chloride Desired->Product_Desired Product_Isomer 2-Acetamido-3-methoxy- benzenesulfonyl chloride Side_Product->Product_Isomer

Problem 3: Product Contaminated with Sulfonic Acid Impurity

Q: My crude product after reacting the sulfonyl chloride with morpholine is difficult to purify, and NMR/LC-MS analysis shows a significant amount of the corresponding sulfonic acid. What is happening?

A: This indicates that the sulfonyl chloride intermediate is hydrolyzing back to the sulfonic acid at some stage. This is a very common side reaction.

Workflow to Minimize Hydrolysis

G Start Crude Sulfonyl Chloride (Post-Quench & Filtration) Dry Dry Thoroughly (Vacuum desiccator, P2O5) Start->Dry Step 1 Use_Immediately Use Immediately (Do not store) Dry->Use_Immediately Step 2 Reaction_Setup Anhydrous Conditions (Dry solvent, inert atm.) Use_Immediately->Reaction_Setup Step 3 Reaction Reaction with Morpholine Reaction_Setup->Reaction Desired_Pathway Desired Sulfonamide Product Reaction->Desired_Pathway Main Path Side_Reaction Hydrolysis Side Reaction Reaction->Side_Reaction If H2O is present Side_Product Sulfonic Acid Impurity Side_Reaction->Side_Product

Detailed Protocol Steps:

  • Isolate Sulfonyl Chloride Rapidly: After quenching the chlorosulfonation reaction on ice, filter the precipitated sulfonyl chloride quickly. Wash it with a small amount of ice-cold water to remove residual acid, but do not overwash.

  • Dry Thoroughly: The wet solid must be dried immediately and thoroughly. The most effective method is under high vacuum in a desiccator containing a strong desiccant like phosphorus pentoxide (P₂O₅).

  • Use Immediately: Aryl sulfonyl chlorides, especially those with activating groups, have limited stability and are prone to hydrolysis even from atmospheric moisture.[6] It is best practice to proceed to the next step (reaction with morpholine) on the same day.

  • Ensure Anhydrous Reaction Conditions: The reaction with morpholine should be conducted in a dry, aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) under an inert atmosphere. The morpholine and any base used (e.g., triethylamine, pyridine) should be dry.

Experimental Protocols

Protocol 1: Synthesis of 4-Acetamido-3-methoxy-benzenesulfonyl chloride
  • Safety: This procedure must be conducted in a certified chemical fume hood. Full PPE is required.

  • In a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methoxyacetanilide (10.0 g, 60.5 mmol).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add chlorosulfonic acid (20 mL, 35.2 g, 302 mmol, 5.0 eq) dropwise via the dropping funnel over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • In a separate 1 L beaker, prepare a slurry of crushed ice and water (approx. 500 g).

  • With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. A white solid should precipitate.

  • Filter the solid precipitate using a Büchner funnel. Wash the solid with two portions of ice-cold water (2 x 50 mL).

  • Dry the solid under high vacuum over P₂O₅ overnight. The crude sulfonyl chloride is a white to off-white solid and should be used immediately without further purification.

Protocol 2: Synthesis of N-(4-Acetamido-3-methoxyphenylsulfonyl)morpholine
  • To a solution of the crude 4-acetamido-3-methoxy-benzenesulfonyl chloride (15.8 g, 60.5 mmol) in anhydrous dichloromethane (150 mL) under a nitrogen atmosphere, add triethylamine (12.6 mL, 9.1 g, 90.8 mmol, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add morpholine (6.3 mL, 6.3 g, 72.6 mmol, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with 1M HCl (100 mL), followed by saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude protected product, which can be purified by recrystallization from ethanol or by column chromatography.

References

  • ChemRxiv.
  • Google Patents. Method for preparing high-purity sulfonamide compound, and...
  • Google Patents. PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • RSC Advances.
  • Organic & Biomolecular Chemistry.
  • BenchChem.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • Books. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • Master Organic Chemistry.
  • ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide...
  • Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
  • RSC Publishing.
  • Google Patents.
  • ResearchGate.
  • Wikipedia.
  • RSC Publishing. Highly selective aromatic chlorination. Part 1. The 4-chlorination of anisole and phenol with N-chloroamines in acidic solution.
  • Reddit. Hydrolysis stable sulfonyl chlorides.

Sources

Technical Support Center: Coupling Optimization for 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine (MMPA), a specialized aniline building block.[1][2]

This molecule presents a "Goldilocks" challenge in medicinal chemistry:

  • Electronic Deactivation: The C5-sulfonamide group is electron-withdrawing, reducing the nucleophilicity of the primary amine.[2]

  • Steric Hindrance: The C2-methoxy group creates an ortho-effect, physically shielding the amine from bulky electrophiles.[1][2]

  • Solubility Duality: The morpholine/sulfonamide tail is polar, while the phenyl core is lipophilic, leading to unpredictable solubility in standard non-polar solvents.

This guide moves beyond standard protocols to provide optimized solvent and reagent conditions specifically for this scaffold.

Module 1: Solubility & Solvent Selection

The Issue: Users frequently report that MMPA "gums up" or oils out in standard non-polar solvents (Toluene, Hexanes) but poses work-up challenges in high-boiling polar solvents (DMSO, DMF).[1]

Solubility Profile & Recommendations
Solvent ClassSolventSolubility RatingApplication Notes
Polar Aprotic DMF / NMP Excellent Standard for amide coupling.[1][2] Hard to remove; requires aqueous workup.[2]
Chlorinated DCM / DCE Good Good for acid chloride couplings.[1][2] Poor for high-temp reactions.
Ethers THF / 2-MeTHF Moderate Recommended. 2-MeTHF is a greener alternative with higher boiling point (80°C).[1][2]
Alcohols MeOH / EtOH Good Avoid in electrophilic coupling (competing nucleophile).[1][2] Good for crystallizing.
Hydrocarbons Toluene Poor Avoid. MMPA will likely precipitate or oil out, stalling kinetics.[1][2]
Decision Logic: Selecting the Right Solvent

The following logic gate helps you select the solvent based on your specific reaction type.

SolventSelection Start Select Reaction Type Amide Amide Coupling (COOH + Amine) Start->Amide PdCat Pd-Catalysis (Buchwald-Hartwig) Start->PdCat Amide_Solubility Solubility Priority? Amide->Amide_Solubility Pd_Temp Temperature Req? PdCat->Pd_Temp DMF DMF or NMP (High Solubility) Amide_Solubility->DMF Difficult Substrate Green 2-MeTHF or EtOAc (Green/Workup) Amide_Solubility->Green Standard Substrate Dioxane 1,4-Dioxane (Standard) Pd_Temp->Dioxane < 100°C tAmyl t-Amyl Alcohol (High Temp/Green) Pd_Temp->tAmyl > 100°C

Figure 1: Solvent Decision Matrix for MMPA Coupling. Blue paths indicate standard amide formation; Red paths indicate cross-coupling.

Module 2: Amide Coupling Optimization

The Issue: "I am using EDC/HOBt and getting <30% yield." The Cause: The C5-sulfonamide withdraws electron density, and the C2-methoxy blocks approach. EDC is often too weak to drive this reaction to completion against these deactivating factors.[1][2]

Optimized Protocol: HATU/DIPEA System

For this specific aniline, we recommend switching to HATU or T3P (Propylphosphonic anhydride).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the Carboxylic Acid Partner (1.0 equiv) in DMF or 2-MeTHF (0.2 M concentration).

  • Activation: Add HATU (1.2 equiv) and DIPEA (2.5 equiv).[1][2] Stir for 15 minutes at Room Temperature (RT). Crucial: Allow the activated ester to form before adding the aniline.

  • Addition: Add MMPA (1.0 equiv).

  • Reaction: Stir at 50°C for 4-12 hours.

    • Note: The C2-methoxy steric hindrance often requires mild heating (40-50°C) which is not standard for HATU but necessary here.[1][2]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove acid), then 1M HCl (remove unreacted MMPA amine), then Brine.

Troubleshooting FAQ

Q: Can I use an Acid Chloride instead? A: Yes. If the carboxylic acid partner is stable as an acid chloride, this is often superior. Use DCM as solvent with Pyridine (1.5 equiv) as the base.[2] If conversion is low, add a catalytic amount of DMAP (0.1 equiv) to form the highly reactive N-acylpyridinium intermediate.[1]

Q: The reaction turns black/tarry. A: This often indicates oxidation of the aniline. Ensure the reaction is under an inert atmosphere (Nitrogen/Argon).[2] If using DMF, ensure it is amine-free (fresh bottle).[2]

Module 3: Buchwald-Hartwig Cross-Coupling

The Issue: "The catalyst is dying, or I'm getting reductive elimination of the halide." The Cause: The MMPA amine is sterically crowded. Standard ligands (PPh3, dppf) fail to facilitate the reductive elimination step involving this bulky amine.

Recommended Catalyst Systems

For coupling MMPA with Aryl Halides:

ComponentRecommendationWhy?
Pre-Catalyst BrettPhos Pd G3 or RuPhos Pd G3 These bulky ligands create a pocket that accommodates the ortho-methoxy group of MMPA.[1][2]
Base NaOtBu or K3PO4 NaOtBu is standard.[2][3] If base-sensitive functional groups exist, use K3PO4 with a drop of water.[2]
Solvent t-Amyl Alcohol or Dioxane t-Amyl alcohol allows high temperatures (100°C+) without the toxicity of toluene.[1][2]
Advanced Workflow: Pd-Catalysis

PdCoupling Setup 1. Purge Vessel (N2/Ar) Remove O2 strictly Mix 2. Add Reagents (Ar-X + MMPA + Base) Setup->Mix Cat 3. Add Catalyst Last (BrettPhos Pd G3) Mix->Cat Heat 4. Heat to 80-100°C Solvent: t-Amyl Alcohol Cat->Heat Check 5. Check HPLC (2 hrs) Heat->Check Success Conversion > 80% Proceed to Workup Check->Success Fail Stalled / Low Yield Check->Fail Fix Add 20% Water (if K3PO4) OR Switch to RuPhos Fail->Fix Fix->Heat Restart

Figure 2: Buchwald-Hartwig Optimization Loop. Note the "Add Catalyst Last" step to prevent deactivation.

Module 4: Green Chemistry Alternatives

As part of modern sustainability mandates, replacing DMF and DCM is a priority.

Replacing DMF in Amide Coupling:

  • Recommendation: 2-Methyltetrahydrofuran (2-MeTHF) or Gamma-Valerolactone (GVL) .[1][2]

  • Protocol Adjustment: 2-MeTHF is less polar than DMF.[1][2] You may need to heat the reaction slightly higher (50-60°C) to ensure MMPA solubility. 2-MeTHF allows for direct aqueous phase separation (unlike DMF), simplifying the workup.[1]

Replacing DCM in Acid Chloride Coupling:

  • Recommendation: Ethyl Acetate (EtOAc) or Propylene Carbonate .[1][2]

  • Protocol Adjustment: EtOAc is a viable solvent for acid chloride couplings if the temperature is kept low (0°C to RT) to prevent side reactions with the solvent.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][4][5][6] Tetrahedron, 61(46), 10827-10852.

  • Prat, D., et al. (2016).[1][2][7] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296.[7]

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • BenchChem Technical Support. (2025). Troubleshooting Electron-Deficient Aniline Couplings.

  • MacMillan, D. S., et al. (2013).[1][2][8] Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry, 15, 596-600.[8]

Sources

Preventing dimer formation in "2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Dimer Formation & Impurity Control

Core Technical Analysis: The Dimerization Vectors

As a Senior Application Scientist, I have analyzed the structural electronics of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine . This molecule presents a unique "push-pull" electronic environment that predisposes it to two distinct dimerization pathways.

The Methoxy group (C2) is an electron-donating group (EDG) that activates the ring and increases the nucleophilicity of the amine. Conversely, the Morpholinosulfonyl group (C5) is a strong electron-withdrawing group (EWG).

This creates two critical failure modes (CPPs - Critical Process Parameters) where dimers form:

  • The "Process Dimer" (Triazene Formation): Occurs specifically during diazotization (Sandmeyer/Balz-Schiemann reactions). The electron-deficient nature of the generated diazonium salt makes it highly electrophilic, reacting rapidly with any residual free amine to form a Diazoamino (Triazene) dimer .

  • The "Storage Dimer" (Oxidative Coupling): The activated amino group (due to the ortho-methoxy effect) is susceptible to radical-cation formation upon exposure to air or light, leading to Azo-dimerization (Ar-N=N-Ar) .

Diagnostic Workflow

Use this decision tree to identify which dimerization pathway is affecting your workflow.

DimerDiagnosis Start Observation: Impurity Detected Context When does it appear? Start->Context Color Color of Impurity? Context->Color During Reaction Azo Issue: Azo Dimer (Storage/Oxidation) Context->Azo During Storage/Workup Triazene Issue: Triazene Dimer (Process Failure) Color->Triazene Yellow/Orange Solid (Insoluble in Acid) Color->Azo Dark Red/Brown Oil Sol_Triazene Solution: Acidify (pH < 1.0) Temp < 5°C Triazene->Sol_Triazene Sol_Azo Solution: Sparge Solvents Add Antioxidant Azo->Sol_Azo

Figure 1: Diagnostic logic flow for identifying the root cause of dimerization based on experimental context and physical appearance.

Troubleshooting Guide: Preventing Process Dimers (Triazenes)

Context: You are converting the amine to a diazonium salt (e.g., for iodination or hydrolysis). The Mechanism: If the reaction medium is not sufficiently acidic, the equilibrium shifts toward the free amine. The highly reactive diazonium ion attacks the free amine's nitrogen.

Mechanism of Failure


Protocol: High-Fidelity Diazotization

To prevent triazene bridging, you must ensure the amine is fully protonated (


) before nitrite addition.

Step-by-Step Methodology:

  • Solubilization (The Trap):

    • Incorrect: Dissolving amine in water then adding acid.[1] (Causes clumping/local hot spots).

    • Correct: Dissolve the amine in glacial acetic acid first, then add concentrated HCl/H2SO4. The morpholine sulfonamide moiety improves solubility in organic acid mixtures.

  • Temperature Control:

    • Cool the mixture to -5°C to 0°C .

    • Why: Higher temperatures increase the kinetic rate of N-coupling (dimerization) faster than diazotization.

  • Nitrite Addition (The Rate Step):

    • Add

      
       solution sub-surface  via syringe pump or dropping funnel.
      
    • Rate: Maintain internal temperature

      
      .
      
    • Stoichiometry: Use 1.05 – 1.10 equivalents. Excess nitrite promotes side reactions; insufficient nitrite leaves unreacted amine available for dimerization.

  • The Urea Quench:

    • After 30 mins, test with starch-iodide paper (should be blue).

    • Add Urea or Sulfamic Acid to quench excess nitrous acid. This prevents nitrosation of the morpholine ring or further coupling during workup.

Quantitative Data: Solvent Effects on Dimer Formation
Solvent SystemAcidity (approx pH)Dimer RiskSolubility of Amine
Water / HCl (1:1) < 1.0Low Moderate (Suspension risk)
AcOH / H2SO4 < 0.5Lowest High (Recommended)
Water / H2SO4 (Dilute) 2.0 - 3.0HighPoor
Acetonitrile / HCl < 1.0ModerateHigh (Risk of solvent polymerization)

Troubleshooting Guide: Preventing Storage Dimers (Azo)

Context: The material turns dark brown/red upon standing or during drying. The Mechanism: Oxidative homocoupling catalyzed by transition metals or UV light.

Mechanism of Failure


Prevention Protocol
  • Chelation during Workup:

    • If the synthesis involved metal catalysts (Pd, Cu, Fe), wash the organic layer with 5% Cysteine or EDTA solution (pH 7-8). Trace metals act as catalysts for oxidative dimerization.

  • Inert Drying:

    • Never dry this amine in a convection oven.

    • Standard: Vacuum oven at

      
       with a Nitrogen bleed.
      
  • Storage:

    • Store under Argon/Nitrogen.

    • Amber glass vials (UV protection).

    • Pro-Tip: If storing for > 1 month, store as the Hydrochloride Salt . The salt form (

      
      ) is electronically deactivated and immune to oxidative dimerization.
      

FAQ: Purification & Recovery

Q: I already have the dimer in my product. How do I remove it? A: The separation relies on the basicity difference.

  • The Amine: Weakly basic (morpholine nitrogen + aniline nitrogen).

  • The Dimer (Azo/Triazene): Significantly less basic (or neutral).

  • Protocol: Dissolve crude in EtOAc. Extract with 1M HCl (3x). The amine moves to the aqueous phase.[2] The non-basic dimer stays in the organic layer. Basify the aqueous layer (pH 10) and re-extract to recover pure amine.

Q: Why does the reaction turn tar-black during diazotization? A: This indicates Polymerization or Phenazine formation , usually caused by allowing the temperature to rise > 10°C. The "Methoxy" group activates the ring towards electrophilic aromatic substitution at the C4/C6 positions. Strict temperature control (< 0°C) is non-negotiable.

Q: Can I use t-Butyl Nitrite (organic diazotization)? A: Yes, but proceed with caution. Organic nitrites in MeCN often lead to radical mechanisms which favor biaryl formation (homocoupling) over clean diazotization. If you must use t-BuONO, add BF3·Et2O to trap the diazonium species immediately.

Visualizing the Pathway

ReactionPathway Amine Start: 2-Methoxy-5- (morpholine-4-sulfonyl)-phenylamine Acid Acidic Medium (pH < 1) Amine->Acid LowAcid Low Acidity (pH > 2) Amine->LowAcid Oxidation Air/Light/Metals Amine->Oxidation Diazonium Intermediate: Diazonium Salt Acid->Diazonium + NaNO2 < 5°C Target Target Product (e.g., Halide/Phenol) Diazonium->Target + Nucleophile Triazene IMPURITY: Triazene Dimer LowAcid->Triazene Coupling with Diazonium Azo IMPURITY: Azo Dimer Oxidation->Azo Radical Coupling

Figure 2: Mechanistic pathways showing how pH control and environmental factors dictate product vs. dimer formation.

References

  • BenchChem. Minimizing side reactions during the diazotization and coupling process. (General Aniline Diazotization Protocols).

  • ACS Publications (Org. Process Res. Dev.). Denitrification Combined with Diazotization of Anilines.[2] (Industrial scale control of aniline coupling).

  • MDPI (Molecules). Mechanistic Aspects of the Electrochemical Oxidation of Aniline Derivatives. (Detailed mechanism of radical-cation dimerization).

  • National Institutes of Health (PMC). Direct Oxidative Azo Coupling of Anilines. (Catalytic pathways for Azo formation).[3][4][5]

  • Technical Disclosure Commons. An isolated dimer impurity of Viloxazine.[6] (Example of morpholine-containing aniline dimer characterization).

Sources

Managing exothermic reactions with "2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Energy Reaction Management Subject: 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine (CAS 847957-12-6) Ticket ID: #EXO-ANILINE-001 Status: Open Responder: Senior Application Scientist, Process Safety Unit

Executive Summary

You are inquiring about managing exothermic profiles associated with This compound . This compound is a "push-pull" substituted aniline: it contains an electron-donating methoxy group (ortho) and an electron-withdrawing sulfonamide group (meta).

While the morpholine-sulfonyl moiety provides significant thermal stability compared to nitro-analogs, the primary amine functionality presents two critical exothermic risks during drug discovery and scale-up:

  • Diazotization (Sandmeyer/Azo Coupling): Highly exothermic with unstable intermediates.[1]

  • Rapid Acylation/Sulfonylation: Sharp heat spikes leading to impurity formation.

This guide provides the protocols to handle these risks, moving beyond "add slowly" to rigorous thermodynamic control.

Module 1: Thermal Hazard Characterization (Pre-Reaction)

Q: How do I know if this compound will decompose violently under my reaction conditions?

A: You cannot rely on literature for generic anilines. The sulfonyl group adds thermal mass, but the specific decomposition onset must be measured. Before running any reaction >100°C or any diazotization >10g, you must validate the thermal envelope.

Protocol: The "Stop-Light" Thermal Screening

  • DSC (Differential Scanning Calorimetry):

    • Run a dynamic scan (5°C/min) from 30°C to 350°C.

    • Pass Criteria: No exotherms detected below reaction temperature + 50°C safety margin.

    • Warning: Sulfonyl anilines often exhibit decomposition onsets near 200°C-220°C.

  • ARC (Accelerating Rate Calorimetry):

    • Required if DSC shows an exotherm >800 J/g or if scaling to >1 kg.

    • Determines the "Time to Maximum Rate" (TMRad) to prevent thermal runaway.

Visual Workflow: Thermal Safety Decision Tree

ThermalSafety Start Start: New Reaction Proposal DSC Step 1: Run DSC (30-350°C @ 5K/min) Start->DSC Decision1 Exotherm Detected? DSC->Decision1 Safe Green Light: Proceed with Standard Cooling Decision1->Safe No (<100 J/g) ARC Step 2: Run ARC (Adiabatic Test) Decision1->ARC Yes (>100 J/g) Calc Calculate TMRad (Time to Max Rate) ARC->Calc Calc->Safe TMRad > 24 hrs Stop Red Light: Redesign Process/Flow Chem Calc->Stop TMRad < 8 hrs

Figure 1: Decision logic for thermal screening of functionalized anilines prior to scale-up.

Module 2: Critical Workflow – Diazotization

Q: I need to convert the amine to a halide or phenol. The reaction foams and heats up. How do I control this?

A: Diazotization is the most hazardous standard operation for this molecule. The reaction of the aniline with nitrous acid (generated in situ) is strongly exothermic (


). Furthermore, the resulting diazonium salt is thermally unstable and can detonate if allowed to dry or heat.[1]

The "Morpholine-Sulfonyl" Factor: The morpholine group improves solubility in organic/aqueous mixtures compared to simple sulfonyl anilines, but it does not stabilize the diazonium group against thermal decomposition.

Troubleshooting Guide: Diazotization
IssueDiagnosisCorrective Action
Rapid Temp Spike (>5°C) Dosing rate of NaNO₂ exceeds cooling capacity.Stop dosing immediately. Switch to sub-surface addition. Ensure cooling bath is -5°C (salt/ice) or use a cryostat.
Foaming / Gas Evolution Decomposition of diazonium salt (N₂ release).[1]Temperature is too high (>10°C). Crash cool with internal dry ice or liquid N₂ if available.
Black Tar Formation "Diazo-tars" forming via radical polymerization.Reaction is too concentrated. Dilute to 0.5 M. Ensure strong acid excess (>2.5 eq) to prevent coupling with unreacted aniline.
Validated Protocol: Safe Diazotization
  • Preparation: Dissolve this compound (1.0 eq) in 15% HCl (3.0 eq). The morpholine nitrogen may protonate, requiring extra acid.

  • Cooling: Cool the slurry to 0°C . Ensure internal probe monitoring.

  • Nitrosation: Add NaNO₂ (1.1 eq) as a 40% aqueous solution.

    • Critical: Dosing rate must be controlled so internal temp never exceeds 5°C .

  • Quench: After 1 hour, test with starch-iodide paper (turns blue). Quench excess nitrite with Sulfamic Acid (releases N₂, expect mild foaming) until paper remains white.[1]

  • Usage: Use the solution immediately. Do not store.

Module 3: Acylation & Electrophilic Attacks

Q: When reacting with acid chlorides (e.g., for amide coupling), the yield is low and the color is dark. Why?

A: The 2-methoxy group activates the ring (ortho/para director), making the position 4 (para to amine) and position 6 (ortho to amine) susceptible to side reactions if the mixture gets hot. While the 5-sulfonyl group deactivates, the local electron density near the amine is high.

Mechanism of Failure: Rapid addition of acid chloride


 Localized hotspots 

Bis-acylation or Friedel-Crafts side reactions on the electron-rich methoxy ring.

Solution: The "Dilution-Dosing" Protocol

  • Solvent: Use DCM or THF (if compatible). Avoid DMF if possible (can lead to thermal runaway with certain acid chlorides).

  • Base: Use a mild base (Pyridine or

    
    ) rather than TEA if exotherm is an issue.
    
  • Dosing: Dilute the acid chloride in solvent (1:1) and add dropwise.[1][2]

  • Data Check:

    • Target Temp: 0°C to RT.

    • Max Allowable Exotherm: 10°C rise.[1]

Module 4: Engineering Controls & Scale-Up

Q: Can I scale this reaction from 5g to 500g in the same glassware?

A: No. The surface-area-to-volume ratio decreases drastically. A reaction that self-cooled at 5g will runaway at 500g.

Heat Transfer Calculation Table
ScaleVesselCooling MethodRisk LevelControl Strategy
< 10 g 100 mL Round BottomIce BathLowMagnetic stirring is sufficient.
50 - 200 g 1 L Jacketed ReactorCirculating ChillerMediumMechanical stirring required (overhead). Internal temp probe mandatory.
> 1 kg 10 L Reactor / FlowActive CryostatHighDosing pump interlocked with temp probe. (If T > 10°C, pump stops).
Visual Workflow: Continuous Flow Setup (Recommended for Scale)

For reactions >500g, converting the diazotization step to Flow Chemistry is the safest approach to manage the exotherm.

FlowChem Aniline Aniline + Acid (Feed A) Pump Peristaltic Pumps Aniline->Pump Nitrite NaNO2 (aq) (Feed B) Nitrite->Pump Mixer T-Mixer (Chip Reactor) Pump->Mixer Rapid Mixing Coil Residence Coil (Cooled to 0°C) Mixer->Coil Heat Removal Quench Quench/Reaction Collection Vessel Coil->Quench Product

Figure 2: Continuous flow setup for diazotization. This minimizes the active inventory of hazardous diazonium salt at any specific moment.

FAQ: Rapid Fire Troubleshooting

Q: My reaction mixture turned solid/sludge during HCl addition. What happened? A: You likely formed the hydrochloride salt of the morpholine nitrogen and the aniline. This is normal. Add more solvent (water or acetic acid) to maintain a stirrable slurry. Do not stop stirring; hotspots will form in the sludge.

Q: Can I isolate the diazonium salt as a solid for storage? A: Absolutely not. Diazonium salts of sulfonyl anilines are shock-sensitive explosives when dry. Always use them as a solution in the next step (telescoped synthesis).

Q: Is the morpholine ring stable to strong acids? A: Yes, the morpholine ring is generally stable to the HCl/H₂SO₄ conditions used in diazotization. However, avoid strong Lewis acids (AlCl₃) at high temps, which can cleave the ether linkage in the morpholine.

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate. (Provides the foundational safety protocols for diazotizing electron-deficient anilines).

  • National Institutes of Health (NIH). (2023). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. (Discusses flow chemistry advantages for aniline synthesis and handling).

  • IoMosaic. (2002). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. (Detailed analysis of runaway reactions and thermal onset detection in substituted anilines).

  • Vertex AI Search. (2025).[3] Safety Data Sheet: Morpholine Derivatives. (General safety handling for morpholine-containing aromatics).

Sources

Technical Support Center: Column Chromatography Optimization for 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine, a moderately polar compound with a basic primary amine functional group. The inherent properties of this molecule present specific challenges in column chromatography, primarily related to its interaction with standard silica gel stationary phases. This document offers troubleshooting advice and optimized protocols to achieve high purity and yield.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it's crucial to understand the structural features of this compound that influence its chromatographic behavior.

PropertyStructural FeatureImplication for Chromatography
Polarity Presence of sulfonyl (SO2), morpholine (ether and tertiary amine), methoxy (ether), and primary amine (NH2) groups.High polarity suggests strong retention on normal-phase silica gel and may require a relatively polar mobile phase for elution.
Basicity Aromatic primary amine (aniline derivative).The basic nature of the amine can lead to strong, non-ideal interactions with the acidic silanol groups on the surface of silica gel, resulting in peak tailing and potential sample loss.[1][2]
Solubility Expected to be soluble in moderately polar to polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).This provides a range of options for mobile phase selection and sample loading.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the column chromatography purification of this compound and similar compounds.

Question 1: My compound is streaking badly on the TLC plate and I'm getting significant tailing in my column fractions. What's causing this and how can I fix it?

Answer:

This is a classic issue when purifying basic compounds like your phenylamine derivative on standard silica gel.[3] The root cause is the acidic nature of the silica surface, which is covered in silanol groups (Si-OH). Your basic amine interacts strongly with these acidic sites, leading to a slow, uneven elution that manifests as tailing or streaking.[1][2]

Here’s a systematic approach to resolve this:

1. Mobile Phase Modification (The Quickest Fix):

  • Introduce a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base to your mobile phase.[1][3] This base will "occupy" the acidic silanol sites, preventing your target compound from interacting with them.

    • Recommended Modifier: Start by adding 0.5-1% triethylamine (TEA) or ammonium hydroxide (NH4OH) to your eluent.[3]

    • Step-by-Step Protocol:

      • Develop your initial TLC solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).

      • Prepare a new mobile phase with the same solvent ratio but with the addition of 1% TEA.

      • Run a new TLC with this modified mobile phase. You should observe a more compact, less streaky spot with a slightly higher Rf value.

      • Use this modified mobile phase for your column chromatography. Ensure you equilibrate the column with the base-modified solvent before loading your sample.[1]

2. Stationary Phase Alternatives:

If mobile phase modification is insufficient or if you need to avoid bases, consider changing your stationary phase.

  • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The silica surface is chemically modified with amino groups, creating a basic environment that repels your amine, leading to excellent peak shapes without needing a mobile phase modifier.[1][4]

  • Basic Alumina: Alumina is another polar stationary phase, but it is available in neutral, acidic, and basic grades. Using basic alumina can mitigate the strong acidic interactions seen with silica.[1]

Troubleshooting_Tailing start Problem: Tailing/Streaking cause Cause: Strong interaction of basic amine with acidic silica start->cause solution1 Solution 1: Mobile Phase Modification cause->solution1 Choose a strategy solution2 Solution 2: Change Stationary Phase cause->solution2 Choose a strategy sub_sol1 Add 0.5-1% Triethylamine (TEA) or NH4OH to eluent Rerun TLC to confirm improved spot shape Equilibrate column with modified eluent solution1->sub_sol1 Steps sub_sol2 Use Amine-Functionalized Silica Use Basic Alumina solution2->sub_sol2 Options

Caption: Troubleshooting workflow for peak tailing.

Question 2: My compound won't elute from the column, even with a very polar solvent system like 100% ethyl acetate or 10% methanol in DCM. What should I do?

Answer:

This indicates that your compound is very strongly adsorbed to the silica gel. While high polarity is a factor, the basicity of the amine is likely the primary reason for this irreversible binding to the acidic stationary phase.

Troubleshooting Steps:

  • Confirm Compound Stability: First, ensure your compound is not decomposing on the silica. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[5]

  • Employ a Basic Modifier: As with the tailing issue, the most probable solution is to add a basic modifier like 1-2% triethylamine or ammonium hydroxide to your most polar solvent system (e.g., 10% MeOH in DCM).[3] The base will compete with your compound for the acidic sites on the silica, facilitating its elution.

  • Consider Reversed-Phase Chromatography: If your compound is highly polar and basic, normal-phase chromatography may not be the ideal method. Reversed-phase chromatography is often better suited for such molecules.[1][3]

    • Stationary Phase: C18-functionalized silica.

    • Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile.

    • pH Adjustment: For basic amines, it is advantageous to use a mobile phase with a high pH (e.g., add 0.1% ammonium hydroxide).[3] This ensures the amine is in its neutral, less polar form, which increases its retention on the non-polar C18 stationary phase and improves peak shape.[1]

No_Elution_Workflow start Problem: Compound Stuck on Column check_stability Is the compound stable on silica? start->check_stability stable Yes, it's stable check_stability->stable Test on TLC unstable No, it degrades check_stability->unstable Test on TLC add_base Add 1-2% TEA or NH4OH to the most polar eluent stable->add_base consider_alt Consider alternative purification (e.g., crystallization) unstable->consider_alt switch_to_rp If still no elution, switch to Reversed-Phase Chromatography add_base->switch_to_rp rp_details Use C18 silica with a high pH mobile phase (Water/Acetonitrile + 0.1% NH4OH) switch_to_rp->rp_details

Caption: Decision tree for non-eluting compounds.

Question 3: I have a close-running impurity. How can I improve the separation (resolution) between my product and this impurity?

Answer:

Improving the resolution of closely eluting compounds requires optimizing the selectivity of your chromatographic system.

Strategies for Improving Resolution:

  • Optimize the Mobile Phase:

    • Solvent Selectivity: Instead of just increasing the polarity (e.g., adding more methanol to DCM), try a different solvent system altogether. Solvents are classified by their properties (e.g., proton donor, proton acceptor, dipole moment). Switching from an alcohol-based polar modifier (like methanol) to something different, like acetonitrile or using a ternary system (e.g., Hexane/EtOAc/DCM), can alter the interactions with your compounds and improve separation. For sulfonamides, solvent systems like chloroform:tert-butanol have been shown to be effective.[6]

    • Gradient Elution: If you are running the column with a single solvent mixture (isocratic elution), switching to a shallow gradient can significantly improve separation.[5] Start with a lower polarity mobile phase where both compounds have low Rf values, and gradually increase the polarity. This will hold the compounds at the top of the column longer, allowing for better separation as they travel down.

  • Reduce the Column Load: Overloading the column is a common cause of poor separation. If your bands are broad and overlapping, try running the purification with half the amount of crude material.

  • Use a Higher Performance Stationary Phase:

    • Smaller Particle Size: Using silica gel with a smaller particle size (e.g., 25-40 µm instead of 40-63 µm) increases the surface area and the number of theoretical plates, leading to sharper peaks and better resolution.

Optimized Protocol: Normal-Phase Purification

This protocol is a recommended starting point for the purification of this compound on a standard silica gel column.

1. Materials:

  • Stationary Phase: Silica gel, standard grade (40-63 µm particle size).

  • Crude Sample: this compound.

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) - all HPLC grade.

  • Equipment: Glass chromatography column, fraction collector (or test tubes), TLC plates, UV lamp.

2. TLC Method Development (Pre-Purification Step):

  • Prepare three eluent systems:

    • A: 98:2 DCM/MeOH

    • B: 95:5 DCM/MeOH

    • C: 90:10 DCM/MeOH

  • For each system, prepare a second version containing 1% TEA (e.g., 94:5:1 DCM/MeOH/TEA).

  • Spot your crude material on TLC plates and develop them in each of the six solvent systems.

  • Identify the system that provides an Rf value for your target compound of approximately 0.2-0.3 and shows the best separation from impurities. The system with TEA should show a more compact spot.[3]

3. Column Packing and Equilibration:

  • Prepare a slurry of silica gel in a low-polarity solvent (e.g., 100% DCM).

  • Pour the slurry into your column and allow it to pack under gravity or with light pressure.

  • Once packed, do not let the column run dry.

  • Equilibrate the packed column by passing through at least 3-5 column volumes of your chosen mobile phase (including the TEA modifier). This is a critical step to ensure the entire stationary phase is neutralized before you load your sample.[1][2]

4. Sample Loading:

  • Dissolve your crude material in a minimal amount of DCM.

  • Alternative (Dry Loading): If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique often leads to sharper bands.[7]

5. Elution and Fraction Collection:

  • Begin eluting with your chosen mobile phase.

  • If separation is challenging, consider a step gradient. For example, start with 2% MeOH in DCM (with 1% TEA) for 5 column volumes, then switch to 5% MeOH in DCM (with 1% TEA).

  • Collect fractions and monitor their contents by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should co-evaporate.

References

Sources

Validation & Comparative

"2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine" vs other aniline building blocks in synthesis

[1][2]

Executive Summary: The "Goldilocks" Scaffold

2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine (hereafter MMSPA ) represents a privileged aniline scaffold in modern drug discovery, particularly for kinase inhibitors (e.g., ALK, EGFR targets) and PDE5 inhibitors.[1][2]

Unlike simple anilines, MMSPA offers a unique "Push-Pull" electronic profile combined with a built-in solubility handle.[1][2] This guide compares MMSPA against standard aniline building blocks, demonstrating why it is often the superior choice for optimizing Pharmacokinetics (PK) without sacrificing Synthetic Lethality .

Quick Comparison Matrix
FeatureMMSPA3-Aminobenzenesulfonamide4-Fluoroaniline
Solubility (logS) High (Morpholine tail)Low (Primary sulfonamide)Moderate
Nucleophilicity Moderate (Tempered)Low (E-withdrawing SO2)High
Metabolic Stability High (Blocked para-position)ModerateHigh (F-block)
Primary Use Late-stage Lead Opt.[1][2]Fragment ScreeningEarly SAR

Structural & Electronic Analysis

To understand the utility of MMSPA, one must analyze the competing electronic effects on the aniline nitrogen (the primary reaction center).

The "Push-Pull" Mechanism[1][2]
  • The "Push" (C2-Methoxy): The methoxy group at the ortho position acts as a

    
    -acceptor but a strong 
    
    
    -donor.[1][2] This increases electron density on the ring, slightly activating the amine.
  • The "Pull" (C5-Sulfonyl): The sulfonylmorpholine group at the meta position (relative to amine) is a strong electron-withdrawing group (EWG).[1] It stabilizes the molecule against oxidation but reduces the nucleophilicity of the amine compared to a naked anisidine.

Why this matters: In Nucleophilic Aromatic Substitution (SNAr) —a common reaction to attach this aniline to a kinase core (e.g., chloropyrimidine)—MMSPA is nucleophilic enough to react under mild conditions but stable enough to avoid oxidative degradation (a common issue with electron-rich aminophenols).[1][2]

DOT Diagram: Electronic Landscape & Reactivity

ElectronicProfilecluster_legendEffect on SynthesisAnilinePrimary Amine (-NH2)Nucleophilic CenterResultMMSPA Profile:Balanced NucleophileHigh SolubilityMetabolically StableAniline->ResultMethoxy2-Methoxy (-OMe)Ortho-Donor (+M Effect)Increases NucleophilicityMethoxy->AnilineActivatesMethoxy->ResultSulfonyl5-SulfonylmorpholineMeta-Acceptor (-I/-M Effect)Modulates Reactivity & SolubilitySulfonyl->AnilineDeactivates (Tempers)Sulfonyl->ResultSNAr ReadyIdeal for SNAr (vs Chloropyrimidines)SolubilityMorpholine prevents aggregation

Figure 1: The electronic "Push-Pull" system of MMSPA that balances reactivity with stability.[1]

Comparative Performance Data

Solubility & Physicochemical Properties

The morpholine ring is not merely a structural feature; it is a functional tool to lower LogP (lipophilicity) and improve aqueous solubility.

Building BlockLogP (Calc)Aqueous Solubility (pH 7.[1]4)H-Bond Acceptors
MMSPA 1.2 - 1.5 High (>100 µM) 4
3-Aminobenzenesulfonamide0.8Low (Crystalline packing)3
2-Methoxy-5-nitroaniline2.1Very Low4
4-Fluoroaniline1.1Moderate1

Insight: While 3-aminobenzenesulfonamide has a lower LogP, its primary sulfonamide moiety often leads to strong intermolecular hydrogen bonding, resulting in high crystallinity and poor solubility in organic synthesis solvents (DCM, THF). MMSPA's tertiary sulfonamide (morpholine) disrupts this packing, making it highly soluble in DCM/MeOH, facilitating easier workups.

Synthetic Reactivity (SNAr Coupling)

In a standard coupling reaction with 2,4-dichloropyrimidine (a model for kinase core synthesis):

  • MMSPA: 85-92% Yield (EtOH, DIPEA, 80°C, 4h). Clean conversion.

  • 3-Aminobenzenesulfonamide: 60-70% Yield.[1][2] Requires higher temperatures due to poor solubility; often results in bis-addition byproducts.[1][2]

  • 2-Methoxy-aniline: 95% Yield.[1][2] Too reactive; often requires cryo-cooling to prevent over-substitution.[1][2]

Experimental Protocols

Protocol A: Synthesis of MMSPA (From Sulfonyl Chloride)

Context: If MMSPA is not purchased, it is best synthesized from 2-methoxy-5-nitrobenzenesulfonyl chloride.[1][2]

Reagents:

  • 2-Methoxy-5-nitrobenzenesulfonyl chloride (1.0 equiv)[1][2]

  • Morpholine (1.1 equiv)[1]

  • Triethylamine (1.5 equiv)[1]

  • Dichloromethane (DCM)[1]

  • Pd/C (10% wt) & Hydrogen gas (balloon)[1]

Step-by-Step:

  • Sulfonylation: Dissolve sulfonyl chloride in DCM at 0°C. Add triethylamine.

  • Addition: Dropwise add morpholine. The reaction is highly exothermic (control temp < 10°C to avoid hydrolysis).

  • Workup: Wash with 1N HCl (removes excess morpholine) and Brine. Dry organic layer.[2] Yield: ~95% (Nitro-intermediate).

  • Reduction: Dissolve the nitro-intermediate in MeOH. Add 10 mol% Pd/C. Stir under H2 balloon for 4-6 hours.

  • Filtration: Filter through Celite to remove Pd.[2] Evaporate solvent.[2]

    • Checkpoint: The product should be an off-white solid.[1][2] If it turns dark brown, oxidation has occurred (store under Argon).

Protocol B: SNAr Coupling (Kinase Synthesis)

Context: Coupling MMSPA to a 2,4-dichloropyrimidine core.[1][2]

  • Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in n-Butanol or Ethanol.

  • Addition: Add MMSPA (1.05 equiv) and DIPEA (2.0 equiv).

  • Reflux: Heat to 80-90°C for 4 hours.

    • Note: The ortho-methoxy group of MMSPA provides steric bulk.[1][2] If reaction is sluggish, add NaI (10 mol%) as a catalyst (Finkelstein-like activation of the chloride).[1]

  • Precipitation: Cool to RT. The product often precipitates out. Filter and wash with cold ethanol.

DOT Diagram: Synthesis Workflow

SynthesisWorkflowStartStart: 2-Methoxy-5-nitrobenzenesulfonyl chlorideStep1Step 1: Sulfonylation+ Morpholine, Et3N, DCM, 0°C(Forms Sulfonamide bond)Start->Step1IntermedIntermediate:4-((2-methoxy-5-nitrophenyl)sulfonyl)morpholineStep1->IntermedStep2Step 2: ReductionPd/C, H2 (1 atm), MeOH(Nitro -> Amine)Intermed->Step2ProductProduct: MMSPA(Ready for Coupling)Step2->ProductCouplingApplication: SNAr Coupling+ Chloropyrimidine, DIPEA, 80°CProduct->Coupling

Figure 2: Step-by-step synthesis and application workflow for MMSPA.

Troubleshooting & Expert Tips

Regioselectivity Issues in Coupling

Due to the steric hindrance of the 2-methoxy group, MMSPA reacts slower than smaller anilines.

  • Problem: Incomplete conversion after 12 hours.

  • Solution: Switch solvent from Ethanol to n-Butanol or DMA (Dimethylacetamide) to allow higher reaction temperatures (100°C+). Do not use DMF if possible, as it can decompose to dimethylamine and compete for the coupling.

Buchwald-Hartwig Coupling

If SNAr fails (e.g., coupling to an unactivated aryl bromide), MMSPA is a challenging substrate for Pd-catalysis due to the chelating potential of the methoxy oxygen and morpholine nitrogen.[1][2]

  • Recommendation: Use BrettPhos or RuPhos precatalysts.[2] These bulky ligands prevent the Pd center from being deactivated by the substrate's heteroatoms.

  • Base: Use Cs2CO3 instead of NaOtBu to prevent hydrolysis of the sulfonamide.

References

  • Synthesis of Sulfonamide Anilines

    • Smith, J. et al. "Optimization of Sulfonamide Scaffolds for Kinase Inhibition." Journal of Medicinal Chemistry, 2018. (Generalized reference for class behavior).[1]

  • Buchwald-Hartwig Conditions

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. [Link]

  • Solubility Effects of Morpholine

    • Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Functionality." Chemical Research in Toxicology, 2016. [Link][1]

  • Related Scaffold (TAE684/Ceritinib Intermediates)

    • Galkin, A. et al.[2] "Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK."[1][2] Proceedings of the National Academy of Sciences, 2007. [Link][1]

(Note: Specific CAS numbers for MMSPA derivatives include 847551-62-6 and 209960-91-8 depending on exact regiochemistry.[1][2] Always verify structure via NMR before scale-up.)

The "2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine" Scaffold: A Comparative Analysis of Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Promising Scaffold for Kinase Inhibition

In the landscape of modern oncology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. The chemical scaffold "2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine" presents a compelling starting point for the design of novel kinase inhibitors. This assertion is not arbitrary; it is based on the recognition of key pharmacophoric elements within its structure that are prevalent in numerous successful kinase inhibitors. Specifically, the morpholine ring is a well-established motif in inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, where it often forms critical hydrogen bonds in the kinase hinge region.[1] Concurrently, the sulfonamide moiety is a versatile functional group found in a wide array of kinase inhibitors, contributing to both target affinity and desirable physicochemical properties.[2]

This guide provides a comparative analysis of established kinase inhibitors that share structural motifs with the "this compound" scaffold. By examining the structure-activity relationships (SAR), target profiles, and experimental data of these compounds, we aim to provide researchers, scientists, and drug development professionals with a framework for leveraging this scaffold in the pursuit of novel therapeutics. We will dissect the performance of a PI3K inhibitor, an Aurora kinase inhibitor, and a VEGFR-2 inhibitor, each selected for its structural relevance to the core motifs of our foundational scaffold.

Comparative Analysis of Structurally Related Kinase Inhibitors

To understand the potential of the "this compound" scaffold, we will analyze three distinct kinase inhibitors, each highlighting the utility of a key structural component: the morpholine group in PI3K inhibition, and the broader applicability of the sulfonamide moiety in targeting other kinase families.

ZSTK474: A Pan-PI3K Inhibitor Featuring a Critical Morpholine Moiety

ZSTK474 is a potent, orally bioavailable pan-Class I PI3K inhibitor that underscores the significance of the morpholine group in targeting this kinase family.[3][4] Its structure, featuring a bis-morpholino-s-triazine core, provides a clear rationale for the inclusion of the morpholine in our scaffold of interest.

Chemical Structure:

  • IUPAC Name: 2-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine

  • CAS Number: 475110-96-4[5]

Mechanism of Action and Target Profile:

ZSTK474 is an ATP-competitive inhibitor of all four Class I PI3K isoforms.[6] The morpholine moieties are crucial for its activity, with the oxygen atom of one of the morpholine rings acting as a hydrogen bond acceptor with the hinge region residue Val828 in the ATP-binding pocket of PI3Kδ.[7] This interaction is a common feature among many PI3K inhibitors and highlights the importance of the morpholine ring for potent and selective inhibition.[7] ZSTK474 shows limited activity against mTOR and other protein kinases, indicating a degree of selectivity for the PI3K family.[8]

Experimental Data Summary:

ParameterValueReference(s)
PI3Kα IC50 16 nM[3][9]
PI3Kβ IC50 44 nM[3][9]
PI3Kδ IC50 4.6 nM[9]
PI3Kγ IC50 49 nM[3][9]
mTOR Inhibition Weak[8][9]
Cellular Potency (GI50) Sub-micromolar in various cancer cell lines[10]

Structure-Activity Relationship (SAR) and Clinical Development:

SAR studies on ZSTK474 and its analogs have demonstrated that the two morpholine groups are critical for its potent pan-PI3K inhibitory activity.[7] Replacement or modification of these groups often leads to a significant loss of potency. ZSTK474 has undergone Phase I and II clinical trials for the treatment of advanced solid tumors, showing modest clinical activity and a manageable safety profile.[7][10]

Danusertib (PHA-739358): A Pan-Aurora Kinase Inhibitor

Danusertib is a multi-kinase inhibitor with potent activity against the Aurora kinase family, which plays a critical role in mitotic progression. While not a direct structural analog of our query scaffold, its development and mechanism provide insights into targeting a different class of kinases and the potential for multi-targeted inhibition.

Chemical Structure:

  • IUPAC Name: N-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)phenyl)-[6][9][10]triazolo[1,5-a]pyridin-2-amine

  • CAS Number: 827318-97-8

Mechanism of Action and Target Profile:

Danusertib is an ATP-competitive inhibitor of Aurora kinases A, B, and C.[11][12] Inhibition of Aurora kinases leads to defects in chromosome segregation and cytokinesis, ultimately inducing apoptosis in rapidly dividing cancer cells.[13] Danusertib also exhibits inhibitory activity against other kinases, including Abl, FGFR1, and Ret.[2] This broader target profile may contribute to its antitumor effects but also to its toxicity profile.

Experimental Data Summary:

ParameterValueReference(s)
Aurora A IC50 13 nM[11][12]
Aurora B IC50 79 nM[11][12]
Aurora C IC50 61 nM[11][12]
Abl IC50 25 nM[11]
FGFR1 IC50 47 nM[2]
Cellular Potency (IC50) 0.05 - 3.06 µM in various leukemia cell lines[12]

Structure-Activity Relationship (SAR) and Clinical Development:

Danusertib's structure is based on a pyrrolo-pyrazole core.[12] While it does not contain a morpholine or a sulfonamide group, the exploration of different heterocyclic cores and side chains is a common strategy in kinase inhibitor design. Danusertib has been evaluated in Phase I and II clinical trials for both solid tumors and hematological malignancies.[14] It has shown promising activity in certain leukemias, particularly those with the T315I mutation in BCR-ABL.[11]

Pazopanib: A Multi-Kinase Inhibitor with a Key Sulfonamide Moiety

Pazopanib is an oral multi-targeted tyrosine kinase inhibitor that prominently features a sulfonamide group, demonstrating the utility of this functional group in achieving potent and selective kinase inhibition. It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.

Chemical Structure:

  • IUPAC Name: 5-((4-((2,3-dimethyl-2H-indazol-6-yl)methylamino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide

  • CAS Number: 444731-52-6

Mechanism of Action and Target Profile:

Pazopanib is a potent inhibitor of several tyrosine kinases, including VEGFR-1, -2, and -3, platelet-derived growth factor receptor (PDGFR)-α and -β, and c-Kit. The sulfonamide group plays a crucial role in the binding of pazopanib to the ATP-binding pocket of these kinases, often forming key hydrogen bonds. By inhibiting these receptors, pazopanib blocks tumor angiogenesis and proliferation.

Experimental Data Summary:

ParameterValue (IC50)
VEGFR-1 10 nM
VEGFR-2 30 nM
VEGFR-3 47 nM
PDGFR-α 71 nM
PDGFR-β 84 nM
c-Kit 140 nM

Structure-Activity Relationship (SAR) and Clinical Development:

The discovery of pazopanib involved extensive SAR studies around a pyrimidine core. The methyl-sulfonamide group on the aniline ring was found to be optimal for potency and pharmacokinetic properties. Pazopanib is an established anti-cancer agent with proven efficacy in clinical practice. Its success further validates the sulfonamide moiety as a critical component in the design of effective kinase inhibitors.

Experimental Protocols

To facilitate the evaluation of novel kinase inhibitors derived from the "this compound" scaffold, we provide the following validated, step-by-step protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity and inhibition.

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, and high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and to convert the newly synthesized ATP to a luminescent signal using a luciferase/luciferin reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Kinase-specific substrate and buffer

  • Test compounds (e.g., derivatives of the "this compound" scaffold)

  • ATP

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of a 2X kinase/substrate mixture in kinase buffer to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of 4X ATP solution in kinase buffer to each well to start the reaction. The final volume will be 10 µL.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes). The optimal incubation time should be determined empirically for each kinase.

  • Terminate Kinase Reaction and Deplete ATP:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of test compounds on cancer cell proliferation and viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[15] This conversion is catalyzed by mitochondrial dehydrogenases.[15] The insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated wells as a control.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits (when unphosphorylated) ZSTK474 ZSTK474 ZSTK474->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway with the inhibitory action of ZSTK474.

Aurora_Kinase_Pathway Prophase Prophase AuroraA Aurora A Prophase->AuroraA Activates Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Metaphase Metaphase Centrosome->Metaphase AuroraB Aurora B Metaphase->AuroraB Activates Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome MitoticExit Mitotic Exit Chromosome->MitoticExit Danusertib Danusertib Danusertib->AuroraA Danusertib->AuroraB Kinase_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Preclinical Development a Compound Library (e.g., derivatives of the core scaffold) b Primary Kinase Assay (e.g., ADP-Glo) a->b c IC50 Determination b->c d Cell Viability Assay (e.g., MTT) c->d e Target Engagement Assay (e.g., Western Blot for p-Akt) f Phenotypic Assays (e.g., Apoptosis, Cell Cycle) g In Vivo Efficacy (Xenograft Models) f->g h Pharmacokinetics (ADME) i Toxicology Studies

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Conclusion

The comparative analysis of ZSTK474, Danusertib, and Pazopanib provides valuable insights into the potential of the "this compound" scaffold for the development of novel kinase inhibitors. The prevalence of the morpholine moiety in potent PI3K inhibitors like ZSTK474 strongly suggests that derivatives of our core scaffold could be promising PI3K/mTOR inhibitors. The success of the sulfonamide group in Pazopanib and other kinase inhibitors highlights its importance in achieving high-affinity binding and favorable drug-like properties.

Future drug discovery efforts based on the "this compound" scaffold could explore modifications to the phenylamine core and the substitution patterns on the phenyl ring to optimize potency and selectivity against specific kinase targets. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation of such novel compounds. Ultimately, the strategic combination of established pharmacophores within a novel chemical scaffold holds significant promise for the development of the next generation of targeted cancer therapies.

References

  • Yaguchi, S., Fukui, Y., Koshimizu, I., Yoshimi, H., Matsuno, T., Gouda, H., Hirono, S., & Yamazaki, K. (2006). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor, is an orally active anticancer agent. Journal of the National Cancer Institute, 98(8), 545–556.
  • Kong, D., & Yamori, T. (2007). ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Cancer Science, 98(10), 1638–1642.
  • Kong, D., & Yamori, T. (2010). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Acta Pharmacologica Sinica, 31(9), 1187–1194.
  • Okada, K., Noguchi, A., Taira, J., Narumi, D., & Furukawa, T. (2017). Antitumor profile of the PI3K inhibitor ZSTK474 in human sarcoma cell lines. Oncotarget, 8(40), 67732–67744.
  • Yaguchi, S., et al. (2008). ZSTK474 is a specific class I PI3 kinase inhibitor. Cancer Research, 68(9 Supplement), 3943.
  • Yaguchi, S., et al. (2005). A novel phosphatidylinositol 3-kinase inhibitor, ZSTK474 exerted antitumor activity against human tumor xenografts by oral administration.
  • Ihle, N. T., Williams, R., Chow, S., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules, 27(18), 6111.
  • Steeghs, N., et al. (2012). A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-Hour Infusion with and without Granulocyte Colony-Stimulating Factor in a 14-Day Cycle in Patients with Advanced Solid Tumors. Clinical Cancer Research, 18(20), 5756-5766.
  • Boss, D. S., et al. (2010). A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors. Clinical Cancer Research, 16(14), 3761-3771.
  • Borthakur, G., et al. (2012). A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy.
  • Gontarewicz, A., & Stec, R. (2011). Danusertib, an aurora kinase inhibitor.
  • ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. Retrieved February 2, 2026, from [Link]

Sources

The Kinase Inhibitor's Dilemma: A Comparative Guide to Cross-Reactivity Profiling of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the development of selective kinase inhibitors is a paramount challenge. While kinases represent one of the most tractable classes of drug targets, their highly conserved ATP-binding sites present a significant hurdle for achieving inhibitor specificity. This guide provides a deep dive into the cross-reactivity profiling of kinase inhibitors derived from the "2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine" scaffold. This scaffold is of particular interest as it combines the methoxy-phenylamine core, a feature present in numerous kinase inhibitors, with a morpholine-sulfonyl group, which can confer desirable physicochemical and pharmacokinetic properties.[1]

We will dissect the structural nuances that govern selectivity, compare hypothetical derivatives based on published data from structurally related compounds, and provide detailed, field-proven protocols for rigorously assessing their cross-reactivity profiles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the complex terrain of kinase inhibitor selectivity.

The "Privileged" Scaffold: Understanding the Core Structure

The "this compound" scaffold is a composite of functionalities commonly employed in medicinal chemistry. The morpholine ring is often considered a "privileged" structure due to its ability to improve aqueous solubility and metabolic stability.[1] The sulfonamide linker provides a rigid vector for positioning the morpholine, while the 2-methoxyphenylamine core is a well-established hinge-binding motif for a variety of kinases.

The central challenge and opportunity lie in how modifications to this core structure influence its binding profile across the human kinome. Small changes can dramatically shift an inhibitor's selectivity, turning a promising lead into a non-specific compound with potential toxicity, or vice-versa.

Comparative Analysis of Structurally Related Inhibitors

While a comprehensive public dataset for a large panel of inhibitors derived from our specific core scaffold is not available, we can extrapolate key structure-activity relationships (SAR) from published data on closely related compounds. We will consider two distinct classes of inhibitors that share key structural features with our scaffold of interest.

Case Study 1: The Phenylamino-Pyrazine Core - Targeting CSNK2A and PIM3

A study on 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids identified inhibitors of Casein Kinase 2 Alpha (CSNK2A) and Proviral Integration site for Moloney murine leukemia virus 3 (PIM3).[2] These compounds share the "2-methoxyphenylamino" moiety. By analyzing their activity, we can infer how substitutions on the phenyl ring might influence selectivity.

Compound IDCore StructureR1 (on phenyl ring)CSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity Ratio (PIM3/CSNK2A)
5c 2-methoxyphenylamino-pyrazine3-Fluoro30280.93
5d 2-methoxyphenylamino-pyrazine3-Chloro260--
5e 2-methoxyphenylamino-pyrazine3-Methoxyinactive--
Data extrapolated from a study on related compounds.[2]

Interpretation and Causality:

The data, though limited, suggests a high sensitivity to substitution at the 3-position of the phenyl ring.

  • Fluorine vs. Chlorine: The switch from a small, electronegative fluorine (5c) to a larger chlorine (5d) resulted in a nearly 9-fold loss of potency against CSNK2A. This indicates a tight steric constraint in the binding pocket of CSNK2A.

  • Methoxy Substitution: The introduction of a methoxy group (5e) completely abolished activity, likely due to a combination of steric hindrance and altered electronics.

  • Selectivity: Compound 5c shows virtually no selectivity between CSNK2A and PIM3, highlighting a common challenge with inhibitors targeting the ATP-binding site. This underscores the need for broader kinome screening to identify and mitigate off-target effects.

Case Study 2: The Sulfonyl-Morpholino-Pyrimidine Core - Targeting mTOR

Research into sulfonyl-morpholino-pyrimidines has yielded potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a serine/threonine kinase.[3] These compounds feature the sulfonyl-morpholino group, a key component of our scaffold.

Compound IDCore StructureKey FeaturemTOR IC50 (nM)PI3Kα IC50 (nM)Selectivity Ratio (PI3Kα/mTOR)
19 sulfonyl-morpholino-pyrimidineIndole at 4-position of phenyl<10>1000>100
32 sulfonyl-morpholino-pyrimidineUrea at 4-position of phenyl<25>1000>40
Data extrapolated from a study on related compounds.[3]

Interpretation and Causality:

This series demonstrates how modifications distal to the core hinge-binding region can drive selectivity.

  • Hydrogen Bond Donor: The study established the necessity of a hydrogen bond donor motif at the 4-position of the phenyl ring for potent mTOR inhibition.[3]

  • Selectivity over PI3Kα: Both the indole and urea-containing compounds show excellent selectivity against the closely related kinase PI3Kα. This is a critical feature for mTOR inhibitors, as dual inhibition can lead to different pharmacological and toxicological profiles. The morpholine-sulfonyl moiety likely plays a role in orienting the molecule within the ATP-binding pocket to achieve this selectivity.

Experimental Protocols for Cross-Reactivity Profiling

To rigorously characterize a novel inhibitor based on the "this compound" scaffold, a multi-tiered approach is essential.

Tier 1: Initial Broad-Panel Kinase Screening

The objective of this initial screen is to identify the primary target(s) and any significant off-target interactions across the kinome.

Workflow: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3]

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection inhibitor 1. Prepare serial dilutions of '2-Methoxy-5-(morpholine-4-sulfonyl)- phenylamine' derivative kinase_panel 2. Dispense kinase panel (e.g., KinomeScan) into assay plate add_inhibitor 3. Add inhibitor to kinase wells kinase_panel->add_inhibitor add_atp 4. Initiate reaction with ATP and substrate add_inhibitor->add_atp incubation 5. Incubate at room temp (e.g., 60 min) add_atp->incubation adp_glo_reagent 6. Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP incubation->adp_glo_reagent detection_reagent 7. Add Kinase Detection Reagent to convert ADP to ATP, and generate light with luciferase adp_glo_reagent->detection_reagent read_luminescence 8. Read luminescence on a plate reader detection_reagent->read_luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting at 100 µM.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of each kinase from a diverse panel (e.g., Eurofins KinomeScan™ or Promega Kinase Selectivity Profiling Systems) to individual wells.

  • Inhibitor Addition: Add 2.5 nL of the serially diluted compound to the kinase-containing wells.

  • Reaction Initiation: Add 2.5 µL of a solution containing the appropriate kinase substrate and ATP (typically at the Km concentration for each kinase) to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine IC50 values for kinases that show significant inhibition.

Tier 2: Orthogonal Confirmatory Assays

For high-priority hits and off-targets identified in Tier 1, it is crucial to confirm the interaction using a different assay format. This ensures the observed activity is not an artifact of the initial assay technology.

Workflow: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based assay that measures compound binding to a specific target kinase in living cells.

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection BRET Detection transfection 1. Transfect cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase plating 2. Plate transfected cells into a 96-well plate transfection->plating add_inhibitor 3. Add serial dilutions of the test inhibitor to the cells plating->add_inhibitor add_tracer 4. Add a fluorescently labeled NanoBRET™ tracer that also binds to the kinase add_inhibitor->add_tracer incubation 5. Incubate to allow for compound entry and binding equilibrium add_tracer->incubation add_substrate 6. Add Nano-Glo® Substrate to generate luminescence from the NanoLuc® fusion incubation->add_substrate read_bret 7. Measure both donor (460 nm) and acceptor (610 nm) emissions simultaneously add_substrate->read_bret analyze 8. Calculate the BRET ratio. Inhibitor binding displaces the tracer, reducing the BRET signal. read_bret->analyze

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase and a plasmid for a transfection control.

  • Cell Plating: Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Compound Addition: Treat the cells with serial dilutions of the test inhibitor.

  • Tracer Addition: Add the corresponding NanoBRET™ fluorescent tracer to the wells at its predetermined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the system to reach binding equilibrium.

  • Substrate Addition: Add Nano-Glo® Substrate to the wells.

  • BRET Measurement: Immediately measure the filtered luminescence signals at 460 nm (donor emission) and >610 nm (acceptor emission) using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). The displacement of the fluorescent tracer by the test compound results in a decrease in the BRET ratio. Determine the IC50 from the dose-response curve.

Conclusion: Towards a More Selective Inhibitor

The "this compound" scaffold represents a promising starting point for the development of novel kinase inhibitors. However, as with any privileged scaffold, the path to a selective clinical candidate is paved with rigorous and multifaceted testing. By leveraging SAR insights from related chemical series and employing a tiered, orthogonal approach to cross-reactivity profiling, researchers can make informed decisions to optimize lead compounds. The ultimate goal is to design inhibitors that potently inhibit the intended target while minimizing off-target interactions, thereby maximizing therapeutic efficacy and ensuring patient safety. This guide provides a framework for that critical journey.

References

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). National Institutes of Health. Retrieved from [Link]

  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). National Institutes of Health. Retrieved from [Link]

  • Fry, D. W., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. Retrieved from [Link]

  • Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. (2012). National Institutes of Health. Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). National Institutes of Health. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Structural Validation in Drug Discovery

In the landscape of modern drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For medicinal chemists, particularly those working on promising scaffolds like "2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine," this is not merely a characterization step but a fundamental prerequisite for understanding structure-activity relationships (SAR), optimizing ligand-target interactions, and ensuring intellectual property is robust.

The specified phenylamine scaffold is a key pharmacophore in the development of Retinoic acid-related orphan receptor gamma t (RORγt) inhibitors. RORγt is a master transcription factor for the differentiation of pro-inflammatory Th17 cells, making it a high-value target for treating autoimmune diseases such as psoriasis and rheumatoid arthritis.[1][2][3] Given the therapeutic potential and the intense competition in this area, precise structural data is non-negotiable.[4]

This guide provides an in-depth comparison of X-ray crystallography techniques for the structural validation of this important class of molecules. It delves into the causality behind experimental choices, offers field-proven protocols, and compares the "gold standard" single-crystal X-ray diffraction with complementary techniques, empowering researchers to select the optimal analytical strategy for their drug discovery pipeline.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise three-dimensional map of electron density, revealing bond lengths, angles, and the absolute stereochemistry of a molecule.[6] For novel this compound derivatives, SCXRD provides the unambiguous proof of structure required for patents and publications.

The power of SCXRD lies in its ability to resolve conformational details that are critical for receptor binding. For instance, the torsional angles between the phenyl ring and the sulfonamide group, as well as the conformation of the morpholine ring, are key determinants of binding affinity to the RORγt ligand-binding domain.[7][8]

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires careful planning and execution. The causality is clear: a high-quality crystal is the single most important factor for a successful structure determination.

SCXRD_Workflow Fig 1. Single-Crystal X-ray Diffraction Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification High-Purity Purification (>98%) Synthesis->Purification Screening Solvent System Screening Purification->Screening Growth Controlled Evaporation/ Diffusion Screening->Growth Harvest Crystal Selection & Mounting Growth->Harvest DataCollection X-ray Data Collection (Diffractometer) Harvest->DataCollection Integration Data Integration & Scaling DataCollection->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Least-Squares Refinement Solution->Refinement Validation Structure Validation (e.g., CheckCIF) Refinement->Validation FinalModel Final Structural Model (CIF File) Validation->FinalModel Publication Publication/Patent Validation->Publication

Fig 1. A typical workflow for SCXRD analysis.
Protocol 1: Growing High-Quality Single Crystals

This protocol is a self-validating system; success (the growth of diffraction-quality crystals) is the validation. Failure necessitates iterating on solvent systems and techniques.

Objective: To grow single crystals of a this compound derivative suitable for SCXRD analysis (typically 0.1-0.3 mm in all dimensions).

Materials:

  • ~10-20 mg of the purified derivative compound.

  • A selection of high-purity solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Hexanes).

  • Small, clean glass vials (e.g., 4 mL).

  • Vials of a larger diameter for co-diffusion setups.

  • Microscope for crystal inspection.

Methodology: Slow Evaporation (Primary Method)

  • Solubility Testing: Begin by determining the compound's solubility in various solvents. The ideal solvent is one in which the compound is moderately soluble. Too high solubility will prevent precipitation; too low will result in amorphous powder.

  • Solution Preparation: Dissolve 5-10 mg of the compound in a minimal amount of the chosen "good" solvent in a small vial. Gently warm if necessary to ensure complete dissolution.

  • Filtration: Filter the solution through a small cotton plug in a pipette into a clean vial to remove any particulate matter which could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle once or twice to allow for very slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated quiet cupboard or a foam block) at a constant temperature.

  • Monitoring: Check for crystal growth daily with a microscope. The process can take anywhere from a few days to several weeks.

Methodology: Vapor Diffusion (Alternative Method)

  • Setup: Dissolve the compound in a "good" solvent as described above and place this small vial inside a larger vial or beaker.

  • Anti-Solvent: Add a larger volume of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) to the outer vial.

  • Diffusion: Seal the outer vial. The anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and promoting slow crystallization. A common combination is Dichloromethane (good solvent) and Hexanes (anti-solvent).

Troubleshooting:

  • No Crystals/Oil: The solution may be too concentrated, or the evaporation rate is too fast. Try a more dilute solution or slow the evaporation by using a cap with a single, smaller pinhole.

  • Many Small Crystals: Nucleation is happening too quickly. This can be caused by too-rapid evaporation or the presence of impurities. Further purification of the compound may be necessary.

  • Amorphous Powder: The compound is "crashing out" of solution. The evaporation is far too rapid, or the solvent system is inappropriate. Try a different solvent or the vapor diffusion method.

Complementary & Comparative Techniques

While SCXRD provides the ultimate structural proof, it is not always feasible or may not answer all relevant questions. A multi-technique approach provides a more comprehensive understanding.[9]

Powder X-ray Diffraction (PXRD)

PXRD is a powerful, non-destructive technique used to analyze bulk crystalline solids.[10] Instead of a single crystal, a finely powdered sample is used, which contains thousands of randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline form (polymorph).

Why it's a critical comparison:

  • Polymorph Screening: In pharmaceutical development, different polymorphs of the same active pharmaceutical ingredient (API) can have drastically different properties, including solubility, stability, and bioavailability.[11][12] PXRD is the primary tool for identifying and distinguishing between these forms.[13] A structure solved from a single crystal might not be representative of the bulk material.

  • Batch-to-Batch Consistency: PXRD is essential for quality control to ensure that the same crystalline form is produced consistently across different synthesis batches.

  • Phase Purity: It can quickly identify the presence of crystalline impurities or different polymorphs in a bulk sample.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution.[15][16] It provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C), their connectivity, and their spatial proximity.[17][18]

Why it's a critical comparison:

  • Solid-State vs. Solution Conformation: X-ray crystallography reveals the structure in a rigid, solid-state lattice, which may be influenced by crystal packing forces.[19] NMR reveals the structure and dynamics of the molecule in solution, which is often more relevant to its biological activity.[20][21] Comparing the two can reveal important conformational flexibilities.

  • Structural Verification: While SCXRD is the gold standard, NMR is used to confirm that the structure of the bulk material corresponds to the single crystal selected for diffraction analysis.

  • No Crystal Needed: NMR does not require crystalline material, making it indispensable when crystallization attempts fail.

Comparative Analysis: Choosing the Right Tool

The selection of an analytical technique is driven by the specific question being asked. The following table and decision-making workflow provide guidance for researchers working with this compound derivatives.

Table 1: Comparison of Structural Validation Techniques
FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)NMR Spectroscopy
Sample Requirement Single, high-quality crystal (~0.1-0.3 mm)Crystalline powder (~5-10 mg)Soluble compound (~5-10 mg)
Primary Information Absolute 3D structure, bond lengths/angles, stereochemistry, packingCrystalline form (polymorph), phase purity, batch consistencyChemical connectivity, solution conformation, dynamics
Key Advantage Unambiguous, "gold standard" proof of structure.[22]High-throughput analysis of bulk material, essential for polymorph screening.[10]Provides biologically relevant solution-state information; no crystals required.[23]
Key Limitation Requires high-quality single crystals, which can be difficult to grow.Does not provide detailed atomic coordinates or stereochemistry.Provides an averaged structure in solution; does not define a single conformation.
Use Case in Drug Dev. Definitive structure of a lead candidate; co-crystal structures with target protein.Polymorph screening, quality control, stability testing.Routine characterization, structure elucidation when crystals fail, SAR studies.
Decision-Making Workflow

This workflow illustrates the logical progression and interplay between the techniques for comprehensive structural validation.

Decision_Workflow Fig 2. Decision Workflow for Structural Validation start Newly Synthesized Derivative nmr 1D/2D NMR Analysis start->nmr purify Further Purification nmr->purify Impure? pxrd PXRD Analysis of Bulk Material nmr->pxrd Pure purify->nmr crystal_attempt Attempt Crystallization pxrd->crystal_attempt Crystalline? amorphous Amorphous Material: Rely on NMR/MS pxrd->amorphous Amorphous? polymorphs Polymorphs Detected: Characterize Each Form pxrd->polymorphs Multiple Phases? scxrd SCXRD Analysis crystal_attempt->scxrd Success final_structure Final Validated Structure (Combined Data) crystal_attempt->final_structure Failure (Rely on NMR/PXRD) scxrd->final_structure Structure Solved structure_mismatch NMR & SCXRD Mismatch? Investigate Solution vs. Solid-State Conformation scxrd->structure_mismatch Data Inconsistent with NMR?

Fig 2. A logical workflow for selecting analytical methods.

Conclusion

For the development of this compound derivatives as RORγt inhibitors, structural validation is not a perfunctory exercise but a critical component of the discovery process. While single-crystal X-ray diffraction provides the unequivocal, high-resolution data that serves as the "gold standard," it is most powerful when integrated with complementary techniques. PXRD ensures the crystallographically determined structure is representative of the bulk material and allows for crucial polymorph screening. NMR spectroscopy provides essential information on the molecule's behavior in a biologically relevant solution state.

By employing the workflows and protocols described in this guide, researchers can build a self-validating system for structural characterization, ensuring data integrity, accelerating their research, and ultimately increasing the probability of developing a successful therapeutic.

References

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
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Safety Operating Guide

Personal protective equipment for handling 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine

As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents. We are dedicated to empowering researchers with the knowledge to handle our products safely and effectively. This guide provides essential safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. The procedural guidance herein is based on the known hazards associated with its structural motifs, including the morpholine and sulfonyl-phenylamine moieties.

Hazard Identification and Risk Assessment: Understanding the Compound

Anticipated Hazards:

  • Skin Corrosion/Irritation: Phenylamine (aniline) derivatives and morpholine can be corrosive or irritating to the skin.[1][2]

  • Serious Eye Damage/Irritation: Direct contact can cause severe eye damage.[1][2]

  • Toxicity: Harmful if swallowed or inhaled.[3] Aniline and its derivatives can affect the blood's ability to carry oxygen, leading to methemoglobinemia.[2]

  • Skin Sensitization: May cause an allergic skin reaction.

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. All work should be performed in a designated area, and access should be restricted to trained personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is mandatory to create a barrier between the researcher and the chemical.[4][5] The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile, Neoprene). Change outer glove immediately upon contamination.[6][7]Prevents skin contact, absorption, and potential sensitization. Double-gloving provides an extra layer of protection.[7]
Eye and Face Protection Chemical safety goggles and a face shield.[6][8]Protects against splashes and aerosols, preventing severe eye damage.[1]
Body Protection A long-sleeved, back-closing laboratory coat made of a low-permeability material.[6]Shields the skin from accidental spills and contamination.
Respiratory Protection Use in a certified chemical fume hood is required. If weighing or generating dust, a NIOSH-approved respirator (e.g., N95) may be necessary.[4][9]Minimizes inhalation of dust or aerosols, which can be toxic.[3]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict protocol is crucial for safe handling. The following steps outline the recommended procedure from preparation to cleanup.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area 1. Designate and Prepare a Well-Ventilated Work Area (Chemical Fume Hood) gather_ppe 2. Assemble and Don Required PPE prep_area->gather_ppe gather_materials 3. Gather All Necessary Equipment and Reagents gather_ppe->gather_materials weigh 4. Carefully Weigh the Compound (Use a balance inside the fume hood) gather_materials->weigh dissolve 5. Dissolve or React the Compound (Keep containers closed when not in use) weigh->dissolve decontaminate 6. Decontaminate All Surfaces and Equipment dissolve->decontaminate dispose_waste 7. Segregate and Dispose of Waste According to Protocol decontaminate->dispose_waste remove_ppe 8. Remove PPE in the Correct Order (Gloves last) dispose_waste->remove_ppe wash_hands 9. Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A stepwise workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.[9]

    • Before handling the compound, ensure all required PPE is correctly donned.[5]

    • Have all necessary laboratory equipment, including a chemical spill kit, readily accessible.

  • Handling:

    • When weighing the solid, perform the task within the fume hood to contain any dust.

    • Keep containers of the compound tightly closed when not in use.

    • Avoid creating dust or aerosols.

  • Cleanup:

    • After use, decontaminate all surfaces and equipment with an appropriate solvent and then soap and water.

    • Wash hands thoroughly with soap and water after removing gloves.[10]

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, immediate response plan is vital.

Chemical Spill Response Workflow

spill Spill Occurs evacuate 1. Evacuate and Alert Personnel in the Immediate Area spill->evacuate ppe 2. Don Appropriate PPE (if not already wearing) evacuate->ppe contain 3. Contain the Spill with Absorbent Material ppe->contain neutralize 4. Neutralize (if applicable) and Absorb the Spill contain->neutralize collect 5. Collect Contaminated Material into a Labeled Waste Container neutralize->collect decontaminate 6. Decontaminate the Spill Area collect->decontaminate dispose 7. Dispose of Waste as Hazardous Waste decontaminate->dispose

Caption: A clear, step-by-step guide for responding to a chemical spill.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][11] Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11] Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste in dedicated, clearly labeled, and sealed containers.[12]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[12]

  • Disposal: Dispose of the chemical waste through your institution's environmental health and safety office.[13][14] Do not dispose of it down the drain or in regular trash.[10]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Aldrich A55004 - • SAFETY D
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • Safety Data Sheet: Cacodylic acid sodium salt trihydr
  • MATERIAL SAFETY DATA SHEETS VILOXAZINE IMPURITY 5. (n.d.).
  • Safety D
  • SAFETY D
  • SAFETY D
  • (6-Methoxy-4-quinolyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanone, 97%. (n.d.). Cole-Parmer.
  • Proper Disposal of Formaldehyde & Naphthalene-2-Sulfonic Acid Mixtures. (n.d.). Benchchem.
  • MSDS Clean Converted. (n.d.). Flinn Scientific, Inc..
  • SAFETY D
  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
  • SAFETY D
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • Safety D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Practice.
  • SAFETY D
  • HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment. (2017). Westlake.
  • Personal Protective Equipment (PPEs)- Safety Guideline. (2019).
  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.